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  • Product: 2-(4-methoxyphenyl)-1H-quinazolin-4-one
  • CAS: 1152-07-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(4-methoxyphenyl)-1H-quinazolin-4-one

Topic: 2-(4-methoxyphenyl)-1H-quinazolin-4-one Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers[1][2][3] A Privileged Scaffold for Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-methoxyphenyl)-1H-quinazolin-4-one Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers[1][2][3]

A Privileged Scaffold for Kinase Inhibition and Tubulin Modulation[1][2][3]

Executive Summary

The compound 2-(4-methoxyphenyl)-1H-quinazolin-4-one (often indexed as the 3H-tautomer) represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its planar, bicyclic heteroaromatic core mimics the purine ring of ATP, allowing it to function as a competitive inhibitor for various kinases (e.g., EGFR, VEGFR) and a modulator of tubulin polymerization.

This guide moves beyond basic datasheet parameters to address the synthetic nuances , tautomeric behavior , and structural-activity relationships (SAR) critical for utilizing this molecule as a lead compound in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The stability of the quinazolinone core is dictated by the lactam-lactim tautomerism.[2][3] In the solid state and polar solvents (DMSO), the lactam (NH-keto) form predominates over the lactim (OH) form. This is critical for interpreting NMR data and designing hydrogen-bonding interactions in protein binding pockets.[1][2][3]

Physicochemical Datasheet
PropertyValue / DescriptionTechnical Note
IUPAC Name 2-(4-methoxyphenyl)-3H-quinazolin-4-one3H implies the NH is at position 3, consistent with the lactam form.[1][2][3]
CAS Registry 1152-07-4distinct from the dihydro-analog (61195-16-2).[1][2][3]
Molecular Formula

Molecular Weight 252.27 g/mol
Melting Point 243 – 244 °CHigh MP indicates strong intermolecular H-bonding (dimerization).[1][2][3]
Solubility DMSO, DMF, hot EtOHPoor water solubility (<1 mg/mL); requires micronization or salt formation for bioassays.

(UV)
~305 nm, 225 nmCharacteristic quinazolinone absorption.[1]
pKa ~9.2 (NH acidic)Deprotonation at N3 occurs under basic conditions (e.g.,

).[1]

Synthetic Routes & Optimization

The "Dihydro" Pitfall

A common error in synthesizing this target is the isolation of the 2,3-dihydro intermediate.[2] Direct condensation of anthranilamide and 4-methoxybenzaldehyde yields the dihydroquinazolinone.[2][3] To obtain the fully aromatic 2-(4-methoxyphenyl)-1H-quinazolin-4-one, an oxidative cyclization step is mandatory.[1][2][3]

Preferred Pathway: Oxidative Cyclization via Sodium Bisulfite Adduct

This route is preferred for its high yield and avoidance of toxic metal oxidants (like


).[2][3]
Workflow Diagram (Graphviz)

Synthesis Anth Anthranilamide Inter Intermediate: Schiff Base / Dihydro Anth->Inter Condensation (EtOH, Reflux) Ald 4-Methoxybenzaldehyde Ald->Inter Product 2-(4-methoxyphenyl)- 1H-quinazolin-4-one Inter->Product Oxidation (-2H) Oxidant Oxidative Cyclization (I2 or NaHSO3/DMSO) Oxidant->Product Reagent

Caption: Two-stage synthesis distinguishing the condensation step from the critical oxidation step required to aromatize the heterocyclic ring.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one via Iodine-mediated oxidation.

Reagents:

  • Anthranilamide (1.0 eq)[1][2]

  • 4-Methoxybenzaldehyde (1.1 eq)[1][2][3]

  • Iodine (

    
    ) (1.1 eq) or Sodium Metabisulfite (
    
    
    
    )[1][2]
  • Solvent: Ethanol (EtOH) or DMF[1][2]

Step-by-Step Methodology:

  • Condensation:

    • Dissolve anthranilamide (10 mmol) and 4-methoxybenzaldehyde (11 mmol) in Ethanol (30 mL).

    • Reflux for 2-3 hours.[1][2][3]

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). You will see the disappearance of the amine and appearance of a new spot (the imine/dihydro intermediate).

  • Oxidative Cyclization (The Critical Step):

    • Cool the mixture to room temperature.

    • Add Molecular Iodine (11 mmol) and

      
       (to neutralize HI byproduct).
      
    • Reflux for an additional 2–4 hours.[2][3]

    • Why this works: Iodine facilitates the dehydrogenation of the C2-N3 bond, aromatizing the ring.[2]

  • Work-up & Purification:

    • Pour the reaction mixture into crushed ice containing 5% Sodium Thiosulfate (to quench excess Iodine).

    • A white/pale yellow precipitate will form immediately.[2][3]

    • Filter the solid and wash copiously with water.[2][3]

    • Recrystallization: Dissolve crude solid in hot DMF or Ethanol/DMF mixture.[2][3] Cool slowly to yield needle-like crystals.

  • Validation:

    • Melting point must exceed 240°C. If MP is <200°C, the product is likely the dihydro impurity.

Structural Characterization (Spectroscopy)[1][2][8][9]

Correct structural assignment relies on distinguishing the aromatic quinazolinone from the dihydro precursor.[2][3]

TechniqueDiagnostic SignalInterpretation

NMR (DMSO-

)

12.42 ppm (s, 1H)
NH Proton: The presence of this broad singlet confirms the lactam tautomer.[1][2]

3.86 ppm (s, 3H)
Methoxy Group: Sharp singlet, confirms the aldehyde incorporation.

8.10 – 8.15 ppm
H-5 Proton: This doublet is deshielded by the adjacent carbonyl (C=O), separating it from other aromatic signals.[1][2]
Absence of Signal No signal at ~5.0-6.0 ppmCrucial: If you see a CH proton around 5-6 ppm, you have the dihydro impurity (C2-H).[1][2][3]
IR (KBr) 1660 – 1675

Strong C=O stretching (Amide I).[1][2][3]
3100 – 3300

Broad NH stretch (H-bonded).[1][2][3]

Pharmacological Potential & SAR[1][2][10]

This molecule acts as a template.[2][3] The 4-methoxyphenyl group provides lipophilicity and a hydrogen bond acceptor (methoxy oxygen), while the quinazolinone core mimics the adenine base of ATP.

Structure-Activity Relationship (SAR) Map

SAR Core Quinazolinone Core (Scaffold) Pos2 Position 2 (Aryl Group) Determinant of Selectivity (e.g., EGFR vs Tubulin) Core->Pos2 Pos3 Position 3 (NH) H-Bond Donor Critical for ATP Pocket Binding Core->Pos3 Pos4 Position 4 (C=O) H-Bond Acceptor Core->Pos4 Pos67 Positions 6 & 7 Solubilizing Groups (e.g., Morpholine/Piperazine) Core->Pos67

Caption: SAR breakdown. The 2-aryl moiety dictates target specificity, while the 3-NH and 4-C=O are essential for hinge-region binding in kinases.[1][2][3]

Key Biological Targets
  • EGFR Inhibition: The core structure overlaps with Gefitinib.[2][3] The methoxy group at the para-position of the phenyl ring mimics the steric bulk required for the hydrophobic pocket of the kinase.

  • Tubulin Polymerization: 2-arylquinazolinones can bind to the colchicine site of tubulin, disrupting microtubule formation and inducing apoptosis in cancer cells.[2][3]

  • Antimicrobial: The planar structure allows intercalation into bacterial DNA or inhibition of DNA gyrase B.[2][3]

References

  • Synthesis & Physicochemical Properties

    • RSC Advances.[2][3] "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones." Royal Society of Chemistry.[2][3]

  • Biological Evaluation (Antiproliferative)

    • Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." MDPI.

  • Spectral Data Verification

    • PubChem Compound Summary for CID 135430309 (2-(4-methoxyphenyl)-3H-quinazolin-4-one).[1][2][3] National Library of Medicine.[2][3] [1][2]

  • Mechanistic Insight (Tubulin vs Kinase)

    • Journal of Medicinal Chemistry.[2][3] "Quinazolinone derivatives as tubulin inhibitors." ACS Publications.[2][3] (General reference for scaffold utility).

Sources

Exploratory

The Quinazolinone Scaffold: From Synthetic Origins to Precision Medicine

Executive Summary: The "Privileged" Pharmacophore In the lexicon of medicinal chemistry, few scaffolds earn the title "privileged structure"—a molecular framework capable of providing ligands for diverse biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pharmacophore

In the lexicon of medicinal chemistry, few scaffolds earn the title "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The 4(3H)-quinazolinone nucleus is a quintessential example. From its serendipitous discovery in the 19th century to its central role in modern kinase inhibition, this bicyclic system has evolved from a dye-chemistry curiosity into a cornerstone of oncology, neurology, and infectious disease therapeutics.

This guide deconstructs the quinazolinone timeline, analyzing the chemical causality behind its discovery, the physiological logic of its natural derivatives, and the synthetic methodologies that empower modern drug development.

The Genesis: 19th Century Dye Chemistry

The history of quinazolinones is rooted not in pharmacology, but in the explosive growth of the German dye industry.

The Griess Discovery (1869)

Peter Griess , a German chemist working at Allsopp’s Brewery in England, is credited with the first synthesis of the quinazoline core. While famous for the diazotization reaction, Griess synthesized 2-cyano-4(3H)-quinazolinone in 1869 by reacting anthranilic acid with cyanogen.

  • Significance: This established the bicyclic "benzopyrimidine" framework.

  • Limitation: The use of cyanogen (highly toxic) and the resulting cyano-derivative limited immediate biological application.

The Niementowski Reaction (1895)

Stefan Niementowski provided the first scalable, generalizable method for generating the 4(3H)-quinazolinone core.

  • Reaction: Condensation of anthranilic acid with amides (e.g., formamide).[1]

  • Mechanism: Thermal dehydration drives the cyclization.

  • Legacy: This remains the "textbook" method, though it historically required harsh thermal conditions (

    
    150°C), which modern catalysis has since mitigated.
    

The Natural Blueprint: Febrifugine

Long before Griess, nature had already optimized this scaffold. The root of the Blue Evergreen Hydrangea (Dichroa febrifuga), known in Traditional Chinese Medicine as Chang Shan , was used for centuries to treat malaria.[2]

  • Active Principle: Febrifugine (isolated in the 1940s).

  • Mechanism: Interferes with prolyl-tRNA synthetase in Plasmodium parasites.

  • The Challenge: Febrifugine exhibits potent antimalarial activity but severe gastrointestinal toxicity (emetic effect).[2]

  • The Solution: This natural product served as a lead compound. Structural modification led to Halofuginone , a halogenated derivative with a wider therapeutic window, now used in veterinary medicine and investigated for fibrosis treatment.[3]

Pharmacological Divergence

The 20th century saw the scaffold bifurcate into distinct therapeutic classes based on substitution patterns at the N3 and C2 positions.

The Sedative Era: Methaqualone (1951)

In 1951, Indian researchers Kacker and Zaheer synthesized methaqualone while searching for antimalarials (inspired by Febrifugine).[4][5]

  • Observation: The compound showed no antimalarial activity but induced profound sedation in test animals.

  • Market Impact: Introduced as Quaalude (US) and Mandrax (UK/Europe). It became a blockbuster sedative-hypnotic acting via allosteric modulation of GABA

    
     receptors.
    
  • Downfall: Due to widespread recreational abuse and addiction potential, it was withdrawn from major markets in the 1980s, becoming a Schedule I controlled substance.

The Oncology Era: Antifolates and Kinase Inhibitors

Modern medicinal chemistry repurposed the scaffold to target enzymes with ATP or folate binding pockets.

  • Raltitrexed (Tomudex): A quinazolinone analogue of folic acid.[6] It inhibits Thymidylate Synthase (TS) , blocking DNA synthesis in colorectal cancer.

  • Idelalisib (Zydelig): A first-in-class PI3K

    
     inhibitor for Chronic Lymphocytic Leukemia (CLL). The quinazolinone core mimics the adenine ring of ATP, fitting into the kinase active site.
    

Visualization: The Evolutionary Pathway

The following diagram traces the lineage from raw chemical synthesis to targeted therapy.

QuinazolinoneHistory Griess 1869: Peter Griess First Synthesis (Anthranilic Acid + Cyanogen) Niementowski 1895: Niementowski Scalable Synthesis (Anthranilic Acid + Amide) Griess->Niementowski Methodology Refinement Methaqualone 1951: Methaqualone Sedative/Hypnotic (GABA Modulation) Niementowski->Methaqualone Synthetic Library Febrifugine 1940s: Febrifugine Isolated from Chang Shan (Antimalarial Lead) Febrifugine->Methaqualone Antimalarial Screening (Failed) Raltitrexed 1990s: Raltitrexed Anticancer (Thymidylate Synthase) Methaqualone->Raltitrexed Scaffold Repurposing Idelalisib 2014: Idelalisib Targeted Therapy (PI3K-delta Inhibitor) Raltitrexed->Idelalisib Kinase Specificity

Figure 1: Chronological evolution of the quinazolinone scaffold from dye intermediate to kinase inhibitor.

Technical Deep Dive: Synthesis & Protocols

The Classic Niementowski Cyclization

This protocol remains the benchmark for generating the 4(3H)-quinazolinone core.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Formamide (Excess, acts as solvent/reagent)

Protocol:

  • Setup: Place anthranilic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add formamide (approx. 2-3 volumes relative to solid).

  • Reaction: Heat the mixture to 130–150°C for 4–6 hours.

    • Note: The high temperature is required to drive the dehydration step (removal of water) to close the pyrimidine ring.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the fluorescent anthranilic acid spot.

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water. The product usually precipitates as a solid.

  • Purification: Filter the solid and recrystallize from ethanol.

Modern Microwave-Assisted Synthesis

To overcome the harsh thermal requirements of the classic method, microwave irradiation is now standard in high-throughput lead generation.

Protocol:

  • Combine anthranilic acid (1.0 mmol) and amide/amidine (1.2 mmol) in a microwave vial.

  • Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) or use T3P (Propylphosphonic anhydride) as a coupling agent.

  • Irradiate at 120°C for 10–20 minutes .

  • Advantage: Drastically reduced reaction time and improved yield due to uniform heating.

Structure-Activity Relationship (SAR) Analysis

The versatility of the quinazolinone scaffold lies in its ability to accept substitutions at three key vectors without disrupting the core aromaticity.

PositionChemical NatureBiological ImplicationExample Drug
N3 Tolerates bulky hydrophobic groupsCritical for fitting into hydrophobic pockets (e.g., GABA receptor, Kinase ATP sites).Methaqualone (Tolyl group)
C2 Alkyl, Aryl, or HeteroarylDetermines potency and metabolic stability. Methyl group often confers oral bioavailability.Idelalisib (Purine mimetic)
C6/C7 Electron-donating/withdrawing groupsModulates electronic properties of the ring; affects solubility and H-bonding.Prazosin (Dimethoxy at 6,7 - Note: Quinazoline)
C4 Carbonyl Oxygen (C=O)Essential H-bond acceptor.All 4(3H)-ones
SAR Visualization

SAR_Map Core Quinazolinone Scaffold Pos2 Position C2 (Electronic Tuning) Core->Pos2 Determines Potency Pos3 Position N3 (Steric Bulk/Selectivity) Core->Pos3 Target Specificity Pos6_7 Positions C6/C7 (Solubility/Metabolism) Core->Pos6_7 ADME Properties Methaqualone Methaqualone Pos3->Methaqualone o-Tolyl group (GABA) Idelalisib Idelalisib Pos3->Idelalisib Purine group (PI3K)

Figure 2: Strategic substitution vectors on the quinazolinone core.

References

  • Griess, P. (1869). "Ueber die Einwirkung des Cyans auf Anthranilsäure" (On the action of cyanogen on anthranilic acid). Berichte der deutschen chemischen Gesellschaft.

  • Niementowski, S. (1895).[7][8] "Synthesen von Chinazolinverbindungen" (Syntheses of quinazoline compounds).[1][7][8][9][10] Journal für Praktische Chemie.

  • McLaughlin, N. P., & Evans, P. (2010).[3] "Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (−)-Febrifugine and Halofuginone". The Journal of Organic Chemistry.

  • Kacker, I. K., & Zaheer, S. H. (1951).[4][11] "Potential Analgesics.[4][11][12] Part I. Synthesis of substituted 4-quinazolones". Journal of the Indian Chemical Society.[4][11]

  • FDA Drug Approval Package. (2014). "Zydelig (Idelalisib) Pharmacology Review". U.S. Food and Drug Administration.

  • Hensbergen, A. W., et al. (2015).[7] "An expedient synthesis of oxazepino and oxazocino quinazolines". Tetrahedron Letters. [7]

Sources

Foundational

The Multifaceted Biological Profile of 2-(4-methoxyphenyl)-1H-quinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the quinazolinone core stands as a "privileged scaffold," a structural motif consistently found in compounds with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinazolinone core stands as a "privileged scaffold," a structural motif consistently found in compounds with a wide array of biological activities.[1][2] This guide delves into the specific biological profile of a promising derivative, 2-(4-methoxyphenyl)-1H-quinazolin-4-one. While extensive research has illuminated the therapeutic potential of the broader quinazolinone class, this document synthesizes the available technical data and provides field-proven insights into the anticipated activities of this particular molecule. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, grounded in the established structure-activity relationships of its chemical relatives. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical methodologies to facilitate further investigation into this intriguing compound.

Synthesis and Characterization: Building the Foundation

The synthesis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one is typically achieved through a well-established condensation reaction. The primary starting materials are anthranilic acid and 4-methoxybenzaldehyde, leveraging the Niementowski reaction or its modifications.[3][4]

General Synthesis Protocol

A common and efficient method involves the reaction of anthranilic acid with an amide or an aldehyde. For the synthesis of the title compound, a mixture of anthranilic acid and 4-methoxybenzaldehyde is heated, often in the presence of a catalyst such as an organic clay or under microwave irradiation to enhance reaction rates and yields.[4] A one-pot synthesis approach is also described in the literature where anthranilic acid and formamide are heated to produce the quinazolin-4-one core.[5]

Step-by-Step Synthesis:

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of anthranilic acid and 4-methoxybenzaldehyde.

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a dehydrating agent or a Lewis acid may be introduced to facilitate the reaction.

  • Reaction Conditions: The mixture is typically refluxed for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product precipitates. The solid is collected by filtration, washed with a cold solvent to remove impurities, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Characterization

The structural confirmation of the synthesized 2-(4-methoxyphenyl)-1H-quinazolin-4-one is crucial. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O (carbonyl) and N-H bonds of the quinazolinone ring.

Anticancer Activity: Targeting Cellular Proliferation

Quinazolinone derivatives are well-documented for their significant anticancer properties, with several compounds in this class having received FDA approval for cancer therapy.[2] The anticancer potential of 2-(4-methoxyphenyl)-1H-quinazolin-4-one can be inferred from studies on structurally similar 2-aryl-quinazolin-4-ones.

Mechanism of Action: Insights from Analogs

The primary anticancer mechanisms of quinazolinone derivatives often involve the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: A significant body of research points to the ability of 2-aryl quinazolinones to inhibit tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is important to note that while ortho- and meta-methoxy substitutions on the 2-phenyl ring have shown potent tubulin polymerization inhibition, the para-methoxy substitution, as seen in our target compound, has been observed to result in a concomitant reduction in cytotoxicity and tubulin polymerization inhibition. This highlights the critical role of substituent positioning in modulating biological activity.

  • Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways that are crucial for cancer cell growth and proliferation.

  • Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of the action of many anticancer quinazolinones is the induction of programmed cell death, or apoptosis.

Compound 2-(4-methoxyphenyl)- 1H-quinazolin-4-one Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin TK Tyrosine Kinase Inhibition (e.g., EGFR) Compound->TK Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Proliferation Decreased Cell Proliferation and Survival Apoptosis->Proliferation Signaling Inhibition of Downstream Signaling Pathways TK->Signaling Signaling->Proliferation caption Potential Anticancer Mechanisms.

Potential Anticancer Mechanisms.
In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a crucial first step in evaluating the cytotoxic potential of a new compound.[7]

Detailed MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 2-(4-methoxyphenyl)-1H-quinazolin-4-one in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

Table 1: Expected Cytotoxicity Profile of 2-Aryl-Quinazolin-4-one Derivatives

Cell LineCompound TypeReported IC₅₀ Range (µM)Reference
MCF-7 (Breast)2-Aryl-Quinazolin-4-ones0.20 - 15.72[1]
A2780 (Ovarian)2-Aryl-Quinazolin-4-ones0.14 - 16.43[1]
HepG-2 (Liver)2-Aryl-Quinazolin-4-ones3.74 - 6.77[12]
HCT116 (Colon)2-Aryl-Quinazolin-4-ones5.00[12]

Note: The IC₅₀ values for 2-(4-methoxyphenyl)-1H-quinazolin-4-one are anticipated to be within these ranges, though potentially at the higher end due to the para-methoxy substitution.

Antimicrobial Activity: A Broad Spectrum Potential

The quinazolinone scaffold is also recognized for its antimicrobial properties against a range of bacterial and fungal pathogens.[1][13]

Anticipated Spectrum of Activity

Based on studies of related quinazolinone derivatives, 2-(4-methoxyphenyl)-1H-quinazolin-4-one is expected to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. However, one study noted that a 2-(1-(4-methoxyphenyl)ethylidene) derivative showed weak or no activity against tested bacterial and fungal strains, suggesting that the substitution at the 2-position is a critical determinant of antimicrobial efficacy.[14]

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[2][15]

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial dilutions of 2-(4-methoxyphenyl)-1H-quinazolin-4-one in a 96-well plate. I1 Inoculate each well with the microbial suspension. P1->I1 P2 Prepare standardized bacterial/fungal inoculum. P2->I1 I2 Incubate at the optimal temperature for 18-24 hours. I1->I2 A1 Visually inspect for turbidity (microbial growth). I2->A1 A2 Determine the MIC: the lowest concentration with no visible growth. A1->A2 caption Broth Microdilution Workflow.

Broth Microdilution Workflow.

Detailed Broth Microdilution Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-(4-methoxyphenyl)-1H-quinazolin-4-one in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[2]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature for fungi for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]

Table 2: Representative MIC Values for Quinazolinone Derivatives

MicroorganismCompound TypeReported MIC Range (µg/mL)Reference
Staphylococcus aureus2-Amino-Quinazolin-4-ones0.02 - 1.0 (as MIC₅₀ in µM)[17]
Escherichia coliQuinazolinone Hydrazones8[14]
Salmonella typhimuriumQuinazolinone Hydrazones4[14]
Fungal StrainsQuinazolinone Hydrazones2 - 128[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory pathway.[18][19]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[20] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It is plausible that 2-(4-methoxyphenyl)-1H-quinazolin-4-one exerts its anti-inflammatory effects through a similar mechanism.

In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available colorimetric inhibitor screening assays.[21][22]

Detailed COX Inhibition Assay Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme solutions (COX-1 and COX-2) according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Compound Addition: Add various concentrations of 2-(4-methoxyphenyl)-1H-quinazolin-4-one to the inhibitor wells. Include a vehicle control and a known COX inhibitor as a positive control (e.g., celecoxib for COX-2).

  • Incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

  • Substrate Addition: Add the colorimetric substrate and arachidonic acid to initiate the reaction.

  • Absorbance Reading: After a further incubation period (e.g., 2 minutes), read the absorbance at the specified wavelength (e.g., 590 nm).[22]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Table 3: Representative Anti-inflammatory Activity of Quinazolinone Derivatives

AssayCompound TypeReported ActivityReference
Carrageenan-induced paw edema2,3-Disubstituted Quinazolin-4-ones16.3% to 36.3% inhibition[18]
Antioxidant (DPPH)Quinazoline analoguesIC₅₀: 78 - 312 µg/mL[6]

Conclusion and Future Directions

2-(4-methoxyphenyl)-1H-quinazolin-4-one emerges from a lineage of compounds with a rich and diverse pharmacological profile. While specific, comprehensive data for this particular derivative remains to be fully elucidated in the public domain, the existing body of research on analogous 2-aryl-quinazolin-4-ones provides a strong foundation for predicting its biological activities. The insights and detailed protocols provided in this guide are intended to empower researchers to systematically investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Future research should focus on obtaining precise quantitative data (IC₅₀ and MIC values) for this compound against a broad panel of cancer cell lines and microbial strains. Mechanistic studies to confirm its molecular targets, such as tubulin and specific tyrosine kinases, will be crucial in advancing its development as a potential therapeutic agent. The journey from a promising scaffold to a clinically viable drug is arduous, but the compelling biological activities of the quinazolinone class make 2-(4-methoxyphenyl)-1H-quinazolin-4-one a worthy candidate for continued exploration.

References

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Exploratory

Introduction: The Quinazolinone Scaffold as a Privileged Structure

An In-Depth Technical Guide to Quinazolinone Derivatives in Medicinal Chemistry In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quinazolinone Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity. The quinazolinone nucleus, a bicyclic heterocyclic system composed of a fused benzene and pyrimidine ring, is a quintessential example of such a scaffold.[1][2][3] First synthesized in 1895, this versatile core is found in over 200 natural alkaloids and forms the structural basis for numerous synthetic compounds with a vast spectrum of pharmacological activities.[4]

The significance of the quinazolinone scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety, including anticancer agents like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[3] Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability enables medicinal chemists to design derivatives that can selectively modulate the activity of various enzymes and receptors, leading to a broad range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][5][6] This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of quinazolinone derivatives for researchers and drug development professionals.

Part 1: Synthetic Strategies for the Quinazolinone Core

The construction of the quinazolinone ring system is a well-explored area of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability. Methodologies range from classical condensation reactions to modern, catalyzed approaches that offer higher yields and greener reaction conditions.[7][8]

Classical Synthetic Routes

The most traditional and widely employed method for synthesizing 4(3H)-quinazolinones is the Niementowski Synthesis .[7] This reaction typically involves the thermal condensation of anthranilic acid with an amide. While historically significant, this method often requires high temperatures and long reaction times.

Another foundational approach involves a multi-step sequence starting with the acylation of anthranilic acid to form an N-acylanthranilic acid, which is then cyclized, often with acetic anhydride, to a benzoxazinone intermediate.[9] This intermediate readily reacts with ammonia or primary amines to yield the corresponding N3-substituted or unsubstituted 4(3H)-quinazolinones. This method offers great flexibility for introducing substituents at the N3 position.

Modern Synthetic Methodologies

To overcome the limitations of classical methods, contemporary organic synthesis has introduced more efficient techniques:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring uniform and rapid heating.[7][8]

  • Metal-Catalyzed Reactions: Various transition metals, including copper, zinc, and iron, have been employed to catalyze the cyclization and bond-forming steps in quinazolinone synthesis, often under milder conditions than traditional methods.[10] For instance, copper-catalyzed reactions have been used for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones from isatins and 2-bromopyridine derivatives.[10]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form the final product. An efficient MCR for preparing 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of 2-aminobenzamide, an aldehyde, and a source of the C2 substituent, often in the presence of a catalyst.[7]

Below is a generalized workflow for the synthesis of a 2,3-disubstituted 4(3H)-quinazolinone derivative starting from anthranilic acid.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product A Anthranilic Acid S1 Step 1: Acylation (Formation of N-acylanthranilic acid) A->S1 B Acyl Chloride (R1-COCl) B->S1 C Primary Amine (R2-NH2) S3 Step 3: Condensation (Ring opening and re-closure) C->S3 S2 Step 2: Cyclization (Formation of Benzoxazinone) S1->S2 S2->S3 P 2,3-Disubstituted 4(3H)-Quinazolinone S3->P

Caption: Generalized workflow for quinazolinone synthesis.

Experimental Protocol: Synthesis of a 2-Phenyl-3-aryl-4(3H)-quinazolinone

This protocol describes a common two-step synthesis via a benzoxazinone intermediate.

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid (10 mmol) in pyridine (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5°C.

  • Add benzoyl chloride (12 mmol) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-benzoyl anthranilic acid.

  • Reflux the N-benzoyl anthranilic acid (8 mmol) with an excess of acetic anhydride (20 mL) for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold petroleum ether, and dry to obtain 2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Phenyl-3-(4-chlorophenyl)-4(3H)-quinazolinone

  • In a round-bottom flask, combine 2-phenyl-4H-3,1-benzoxazin-4-one (5 mmol) and 4-chloroaniline (5.5 mmol) in glacial acetic acid (25 mL).

  • Reflux the mixture for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • A solid precipitate will form. Filter the solid, wash with a saturated sodium bicarbonate solution followed by water to remove excess acetic acid.

  • Recrystallize the crude product from ethanol to obtain the pure 2-phenyl-3-(4-chlorophenyl)-4(3H)-quinazolinone.

  • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Part 2: Therapeutic Applications and Mechanisms of Action

The structural versatility of the quinazolinone scaffold has led to its exploration in a wide range of therapeutic areas.[5][6][11] The biological activity is highly dependent on the substitution patterns around the core, which dictates the compound's interaction with specific biological targets.

Anticancer Activity

Quinazolinones are most renowned for their potent anticancer properties, acting through various mechanisms to halt tumor growth and proliferation.[1][10][12]

  • Kinase Inhibition: Many quinazolinone derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer. A prime target is the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is common in non-small-cell lung carcinoma and other solid tumors. Quinazolinone-based drugs like Gefitinib and Erlotinib are ATP-competitive inhibitors that block the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.[7][13]

EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates PLC PLCγ Pathway EGFR->PLC Activates Quin Quinazolinone Inhibitor (e.g., Gefitinib) Quin->EGFR Surv Survival PI3K->Surv Prolif Proliferation RAS->Prolif Angio Angiogenesis PLC->Angio

Caption: Inhibition of the EGFR signaling pathway.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Certain quinazolinone derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[12][14] This action leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[12] The 2-styrylquinazolin-4(3H)-ones are a well-studied class of antimitotic agents that operate through this mechanism.[14]

  • Induction of Apoptosis and Autophagy: Beyond specific targets, many quinazolinone derivatives can trigger programmed cell death (apoptosis) or autophagy in cancer cells.[1][12] For example, studies have shown that some derivatives can induce apoptosis mediated by cytochrome c release and can also trigger autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.[12]

Table 1: Selected Anticancer Quinazolinone Derivatives and Their Activity

Compound/DrugTargetCancer Cell LineIC₅₀ ValueReference
GefitinibEGFRA549 (Lung)4.1 µM[15]
ErlotinibEGFRPC-9 (Lung)0.5 µM[15]
LapatinibEGFR/HER2Multiple-[3]
Compound 20a VEGFR-2MCF-7 (Breast)232 nM[16]
Compound 32 TopoisomeraseU937 (Leukemia)Micromolar range[17]
Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics.[18] Quinazolinone derivatives have emerged as promising leads in this area, exhibiting activity against a range of bacteria and fungi.[2][11][18]

  • Mechanism of Action: A key mechanism for the antibacterial action of some quinazolinones is the inhibition of DNA gyrase , a bacterial topoisomerase essential for DNA replication and repair.[19] By inhibiting this enzyme, these compounds prevent bacterial proliferation, leading to cell death.

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions at the C2 and N3 positions of the quinazolinone ring are crucial for antimicrobial activity.[2] Incorporating moieties like thiazolidinones or pyrazoles can enhance potency.[19][20] The presence of halogen atoms, particularly at the C6 position, has also been shown to improve activity against various bacterial strains.[2]

Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives

Derivative ClassTarget OrganismActivity (MIC µg/mL)Reference
Quinazolinone-hydrazonesS. aureus3.9 - 15.6[19]
Quinazolinone-formyl-pyrazolesE. coli7.8 - 31.25[19]
6-Bromo-thiazolidinonesS. aureus, P. aeruginosaGood to Excellent[20]
N-hexyl isatin-quinazolinesGram (+), Gram (-) bacteriaActive[2]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, including arthritis and autoimmune disorders. Quinazolinone derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.[5][21]

  • Mechanism of Action: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2) , an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[22][23] Selective COX-2 inhibitors are desirable as they spare the COX-1 isoform, which is involved in maintaining the gastric lining, thus reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[5] Other derivatives have been shown to inhibit the NF-κB signaling pathway , a central regulator of inflammatory gene expression, including cytokines like TNF-α and IL-1β.[24]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocates & Binds Quin Quinazolinone Inhibitor Quin->IKK Complex->NFkB Releases Genes Inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

Neuroprotective and CNS Activities

The quinazolinone scaffold is also being investigated for its potential in treating central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease.[25][26][27] Their ability to cross the blood-brain barrier makes them attractive candidates for CNS drug development.

  • Mechanisms in Neurodegeneration: In the context of Alzheimer's disease, quinazolinone derivatives have been designed as multi-target agents that can inhibit cholinesterases (to improve cognitive function), modulate β-amyloid aggregation, and inhibit tau protein hyperphosphorylation.[13][27] Some derivatives act as selective histone deacetylase 6 (HDAC6) inhibitors, which has shown promise in improving neuronal function.[28]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For quinazolinones, SAR studies have provided critical insights into how substitutions at different positions on the heterocyclic ring influence potency and selectivity.[29][30]

Key SAR Points on the Quinazolinone Scaffold cluster_nodes Key SAR Points on the Quinazolinone Scaffold C2 C2 Position: - Affects potency & target selectivity - Aryl/Styryl groups for anticancer - Thiol groups for antimicrobial main_structure N3 N3 Position: - Crucial for activity - Substituted aryl rings enhance potency - Aliphatic chains modulate anti-inflammatory activity C6_C7 C6/C7 Positions: - Halogen (Br, Cl) substitution often  increases antimicrobial/anticancer activity - Electron-donating groups can be favorable C4 C4 Carbonyl: - Essential for activity - Hydrogen bond acceptor

Sources

Foundational

The "Drug-Likeness" of 2-(4-methoxyphenyl)-1H-quinazolin-4-one: A Lipinski's Rule of Five Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Scaffold and the Quest for Oral Bioavailability The quinazolinone core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Quest for Oral Bioavailability

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[1][2][3] The compound 2-(4-methoxyphenyl)-1H-quinazolin-4-one, a specific derivative, has garnered interest for its potential therapeutic applications.[1][4] However, for any compound to be a viable oral drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the term "drug-likeness." A crucial initial assessment of this characteristic is provided by Lipinski's rule of five.[5][6]

This technical guide provides a detailed analysis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one against the parameters of Lipinski's rule of five. We will delve into the theoretical underpinnings of each rule, present both computationally predicted and experimentally relevant data for the molecule, and discuss the implications for its potential as an orally bioavailable drug.

Lipinski's Rule of Five: A Gateway to Oral Drug Development

Formulated by Christopher A. Lipinski in 1997, the "rule of five" is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans.[5][7] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons.

  • Octanol-Water Partition Coefficient (logP): Not more than 5.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

It is important to note that these are guidelines, not rigid laws, and exceptions exist.[8] However, they provide an invaluable framework for the early stages of drug discovery.[9]

Analysis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one

Here, we will systematically evaluate 2-(4-methoxyphenyl)-1H-quinazolin-4-one against each of Lipinski's parameters.

Molecular Weight (MW)

The Principle: Smaller molecules (<500 Da) are more readily absorbed through passive diffusion across the gut wall.[10] Larger molecules may exhibit poor absorption and bioavailability.

Analysis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one: The molecular formula for 2-(4-methoxyphenyl)-1H-quinazolin-4-one is C₁₅H₁₂N₂O₂.[11] Based on this, its computed molecular weight is 252.27 g/mol .[11]

Lipophilicity (logP)

The Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its ability to dissolve in fatty or non-polar environments. A logP value of less than 5 is generally preferred for oral drugs to ensure a balance between solubility in the aqueous environment of the gastrointestinal tract and lipid-rich cell membranes for absorption.[12] High lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[6]

Analysis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one: The computationally predicted XLogP3 value for this compound is 2.3 .[11]

Experimental Determination of logP: While computational methods provide a rapid assessment, experimental determination is the gold standard. The most common methods include:

  • Shake-Flask Method: This traditional method involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[13]

  • High-Performance Liquid Chromatography (HPLC): A faster method where the retention time of the compound on a reverse-phase column is correlated to its logP value.[13][14]

A detailed protocol for the shake-flask method is outlined below:

Experimental Protocol: Shake-Flask Method for logP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of 2-(4-methoxyphenyl)-1H-quinazolin-4-one of known concentration in a suitable solvent (e.g., DMSO).

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. Pre-saturate the n-octanol with the aqueous buffer and vice versa by shaking them together overnight and then separating the layers.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known ratio (e.g., 1:1).

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.[13]

Hydrogen Bond Donors (HBD)

The Principle: Hydrogen bond donors are functional groups containing a hydrogen atom bonded to an electronegative atom (typically nitrogen or oxygen).[15] These groups can form hydrogen bonds with water, and an excess of them (more than 5) can lead to high solvation and poor membrane permeability.[16]

Analysis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one: By examining the structure of 2-(4-methoxyphenyl)-1H-quinazolin-4-one, we can identify the potential hydrogen bond donors. The molecule has one N-H group in the quinazolinone ring.[11]

Hydrogen Bond Acceptors (HBA)

The Principle: Hydrogen bond acceptors are electronegative atoms (typically nitrogen or oxygen) with lone pairs of electrons that can accept a hydrogen bond.[15] A high number of hydrogen bond acceptors (more than 10) can also lead to excessive solvation and hinder membrane crossing.[5]

Analysis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one: The structure of 2-(4-methoxyphenyl)-1H-quinazolin-4-one contains two nitrogen atoms and two oxygen atoms. All of these have the potential to act as hydrogen bond acceptors.[11]

Summary of Lipinski's Rule of Five Analysis

The physicochemical properties of 2-(4-methoxyphenyl)-1H-quinazolin-4-one relevant to Lipinski's rule of five are summarized in the table below.

ParameterRuleValue for 2-(4-methoxyphenyl)-1H-quinazolin-4-oneCompliance
Molecular Weight (MW) < 500 Da252.27 g/mol [11]Yes
Lipophilicity (logP) ≤ 52.3[11]Yes
Hydrogen Bond Donors (HBD) ≤ 51[11]Yes
Hydrogen Bond Acceptors (HBA) ≤ 103[11]Yes

Visualizing the Workflow

The process of evaluating a compound against Lipinski's rule of five can be visualized as a straightforward workflow.

Lipinski_Workflow cluster_input Input cluster_analysis Lipinski's Rule of Five Analysis cluster_output Output Molecule 2-(4-methoxyphenyl)- 1H-quinazolin-4-one MW Molecular Weight (< 500 Da) Molecule->MW logP Lipophilicity (logP) (≤ 5) Molecule->logP HBD Hydrogen Bond Donors (≤ 5) Molecule->HBD HBA Hydrogen Bond Acceptors (≤ 10) Molecule->HBA Compliance Compliance Status (Number of Violations) MW->Compliance logP->Compliance HBD->Compliance HBA->Compliance

Caption: Workflow for Lipinski's Rule of Five analysis.

Conclusion and Future Directions

Our in-depth analysis reveals that 2-(4-methoxyphenyl)-1H-quinazolin-4-one fully complies with all four of Lipinski's rules of five. It possesses a low molecular weight, an optimal logP value, and a limited number of hydrogen bond donors and acceptors. These characteristics strongly suggest that the compound has a high probability of good oral bioavailability and is a promising candidate for further drug development.

While adherence to Lipinski's rule is a positive initial indicator, it is by no means a guarantee of clinical success. Further preclinical studies are essential to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of 2-(4-methoxyphenyl)-1H-quinazolin-4-one. Experimental validation of its permeability and solubility, along with in vivo pharmacokinetic studies, will be crucial next steps in its journey from a promising molecule to a potential therapeutic agent.

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  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(22), 14737–14753. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

  • Kavanagh, E. L., Leech, C. L., O'Sullivan, J., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 12(11), 1876–1889. [Link]

  • Grokipedia. (n.d.). Lipinski's rule of five. [Link]

  • Python in Chemistry. (2023, November 20). Lipinski's Rule of 5 Made Easy with Python!. YouTube. [Link]

  • Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • El-Naggar, A. M., Al-Mahmoudy, A. M. M., El-Sayed, M. A. A., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in chemistry, 12, 1419409. [Link]

  • ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). [Link]

  • da Silva, A. B. F., de Alencastro, R. B., & de Almeida, W. B. (2011). Pharmacokinetic study with computational tools in the medicinal chemistry course. Química Nova, 34(3), 529-535. [Link]

  • ResearchGate. (n.d.). Quinazolin-4(3H)-one framework. [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

  • TIU Lecture Notes. (2023). lipinski rule of five. [Link]

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Exploratory

Targeting the Kinome: A Technical Guide to the Antiproliferative Mechanisms of Substituted Quinazolinones

The following technical guide details the antiproliferative properties, structure-activity relationships (SAR), and experimental characterization of substituted quinazolinones. Executive Summary The 4(3H)-quinazolinone s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antiproliferative properties, structure-activity relationships (SAR), and experimental characterization of substituted quinazolinones.

Executive Summary

The 4(3H)-quinazolinone scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinazoline counterpart (found in Gefitinib/Erlotinib) by the presence of a carbonyl group at position 4. This structural nuance alters hydrogen bond donor/acceptor profiles, allowing for diverse interactions with ATP-binding pockets of kinases (EGFR, VEGFR) and structural proteins (Tubulin). This guide analyzes the mechanistic basis of their antiproliferative activity, details critical SAR determinants, and provides validated protocols for their synthesis and biological evaluation.

Chemical Foundation & Mechanistic Landscape

The Scaffold Distinction

While FDA-approved drugs like Gefitinib are quinazolines (fully aromatic), quinazolinones possess a keto-tautomeric preference in physiological conditions. This carbonyl oxygen at C4 acts as a critical hydrogen bond acceptor, often interacting with the hinge region of kinase domains (e.g., Met793 in EGFR).

Primary Mechanism: EGFR Tyrosine Kinase Inhibition

The dominant antiproliferative mechanism involves competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). Substituted quinazolinones occupy the ATP-binding cleft, preventing autophosphorylation and blocking downstream signal transduction.

Key Pathway Interactions:

  • Ligand Binding: EGF binds to the extracellular domain.

  • Dimerization: Receptor dimerizes and tyrosine kinase domains activate.

  • Inhibition: The quinazolinone derivative competes with ATP for the magnesium-ATP binding site.

  • Signal Halt: Downstream RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT (survival) pathways are silenced.

Secondary Mechanism: Tubulin Polymerization Inhibition

Certain 2-styryl or 2-aryl quinazolinones bind to the colchicine site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the dual-inhibition potential of optimized quinazolinone derivatives within the tumor cell signaling network.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Signaling ATP ATP ATP->EGFR Phosphorylation Quin Quinazolinone Inhibitor Quin->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Prolif Cell Proliferation Nucleus->Prolif

Figure 1: Signal transduction blockade. The quinazolinone inhibitor (Blue) competitively displaces ATP, halting the RAS-RAF-MEK cascade essential for tumor proliferation.

Structure-Activity Relationship (SAR) Matrix

The potency of 4(3H)-quinazolinones is tightly governed by substitution patterns at three critical vectors: Position 2, Position 3 (N3), and the Benzenoid ring (C6/C7).

PositionChemical ModificationBiological ImpactMechanistic Rationale
C-2 Aryl / Heteroaryl (e.g., 4-chlorophenyl, pyridyl)High Potency Provides hydrophobic interactions with the hydrophobic pocket II of the kinase domain.
C-2 Thioether Linkage (-S-Alkyl)Variable Can improve flexibility but may reduce metabolic stability compared to direct C-C bonds.
N-3 Bulky Hydrophobic (e.g., Benzyl, Phenyl)Critical Essential for occupying the solvent-accessible region; dictates selectivity between kinase isoforms.
N-3 Amino Acid Sidechains (e.g., L-Glutamine)Enhanced Binding Introduces additional H-bonds with residues like Asp855, improving affinity over simple alkyl chains.
C-6/C-7 Electron Donating (-OMe, -OEt)Favorable Mimics the pharmacophore of Erlotinib; enhances electron density of the ring system for pi-stacking.
C-6 Halogens (F, Cl, Br)Metabolic Stability Blocks metabolic oxidation sites; Fluorine at C6 specifically enhances lipophilicity and membrane permeability.

Synthetic Strategy: The Benzoxazinone Route

To access 2,3-disubstituted quinazolinones efficiently, the Benzoxazinone Pathway is the industry standard for generating diverse libraries. It avoids the harsh conditions of the Niementowski reaction and allows for late-stage diversification at the N3 position.

Synthesis_Workflow Start Anthranilic Acid Derivative Intermed Benzoxazinone Intermediate Start->Intermed Cyclization Reagent1 Acetic Anhydride (Reflux) Reagent1->Intermed Product 2,3-Disubstituted 4(3H)-Quinazolinone Intermed->Product Nucleophilic Substitution Reagent2 Primary Amine (R-NH2) Reagent2->Product

Figure 2: The Benzoxazinone synthetic route. This two-step one-pot protocol allows for rapid library generation by varying the primary amine in the second step.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Screening (MTT Assay)

Objective: Determine the IC50 of synthesized derivatives against cancer cell lines (e.g., MCF-7, HepG2).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Replace media with 100 µL of fresh media containing the test compound (Serial dilutions: 0.1 µM to 100 µM). Include Erlotinib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 4 hours. Note: Viable mitochondria will reduce yellow MTT to purple formazan.[1]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC50.
    
Protocol B: In Silico Molecular Docking (Validation)

Objective: Predict binding mode and affinity (ΔG) within the EGFR active site.

Workflow:

  • Protein Prep: Retrieve EGFR kinase domain structure (PDB ID: 1XKK or 4HJO ) from RCSB PDB. Remove water molecules and co-crystallized ligands (e.g., Lapatinib) using PyMOL. Add polar hydrogens and Kollman charges.

  • Ligand Prep: Draw quinazolinone derivatives in ChemDraw. Minimize energy (MM2 force field) and convert to PDBQT format.

  • Grid Generation: Define a grid box centered on the ATP-binding pocket (approx. coordinates: X= -52, Y= 15, Z= -25 for 1XKK).

  • Docking: Run AutoDock Vina .

  • Validation: Re-dock the native ligand (e.g., Lapatinib). RMSD < 2.0 Å indicates a valid protocol.

  • Analysis: Look for H-bonds with Met793 (hinge region) and hydrophobic interactions with Leu718 and Val726 .

Case Study: Comparative Potency Analysis

The following data summarizes the antiproliferative efficacy of a specific 6-fluoro-substituted quinazolinone derivative ("Compound G") compared to standard clinical inhibitors. This data highlights the impact of amino acid substitution at Position 3.

Table 1: IC50 Values (µM) against Human Cancer Cell Lines

Compound IDStructure DescriptionMCF-7 (Breast)HepG2 (Liver)MDA-MB-231 (Triple Neg.)
Erlotinib Quinazoline (Ref)1.14 ± 0.042.50 ± 0.152.55 ± 0.19
Gefitinib Quinazoline (Ref)0.85 ± 0.051.80 ± 0.103.10 ± 0.22
Compound E 3-(L-Glutamine)-6-fluoro...[2]2.10 ± 0.121.95 ± 0.080.43 ± 0.02
Compound G 3-(Benzyl)-6-fluoro...0.44 ± 0.01 0.98 ± 0.051.20 ± 0.10

Data Interpretation:

  • Compound G (Benzyl at N3) outperforms Erlotinib in MCF-7 cells, suggesting that the bulkier hydrophobic group at N3 enhances occupancy in the hydrophobic pocket of the EGFR kinase domain.

  • Compound E (Glutamine at N3) shows exceptional potency against the aggressive MDA-MB-231 line, likely due to specific H-bonding interactions unique to the mutant EGFR or secondary targets in this cell line.

References

  • Zayed, M. F., et al. (2018).[3] "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization." Molecules, 23(7), 1699.[3]

  • Chen, K., et al. (2025).[4] "4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery."[4] International Journal of Molecular Sciences, 26(6), 2473.[4]

  • Karelou, M., et al. (2023).[5][6] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Molecules, 28(23), 7912.

  • Auti, P. S., et al. (2020). "Recent Advances in the Pharmacological Diversification of Quinazoline/Quinazolinone Hybrids." RSC Advances, 10, 41353–41392.[5]

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Quinazolinones from Isatoic Anhydride

Abstract This document provides a comprehensive guide for the synthesis of quinazolinone derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We detail a robust and versatile proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of quinazolinone derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We detail a robust and versatile protocol starting from isatoic anhydride, a readily available and key building block. This application note delves into the underlying reaction mechanism, offers a detailed step-by-step procedure for a one-pot, three-component synthesis, discusses common protocol variations, and provides practical troubleshooting advice. The content is designed for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary expertise to successfully synthesize and optimize this important class of heterocyclic compounds.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that feature prominently in medicinal chemistry. Their rigid, nitrogen-containing bicyclic structure serves as a privileged scaffold, capable of interacting with a wide range of biological targets. Consequently, quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and analgesic properties.[1][2] Several drugs containing this core structure have been approved for clinical use, underscoring its therapeutic importance.

The synthesis of the quinazolinone ring system can be achieved through various routes. However, methods utilizing isatoic anhydride as a precursor are particularly advantageous due to its commercial availability, stability, and predictable reactivity.[1][2][3] This guide focuses on a modern, efficient multicomponent reaction (MCR) strategy, which allows for the rapid assembly of complex quinazolinones from simple starting materials in a single step.[1]

Reaction Mechanism and Strategy

The synthesis of 2,3-disubstituted quinazolinones from isatoic anhydride typically proceeds via a one-pot, three-component condensation reaction involving an amine and an aldehyde. The generally accepted mechanism unfolds in several distinct stages:

  • Ring Opening of Isatoic Anhydride: The reaction initiates with the nucleophilic attack of a primary amine on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and, following the loss of carbon dioxide, the formation of a key 2-aminobenzamide intermediate.[2]

  • Imine Formation: The newly formed 2-aminobenzamide then condenses with an aldehyde. The amino group at the 2-position of the benzamide attacks the electrophilic carbonyl carbon of the aldehyde, subsequently eliminating a molecule of water to form an imine intermediate (a Schiff base).

  • Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon. This cyclization event forms the six-membered pyrimidine ring, which, after a proton transfer, yields the stable 2,3-dihydroquinazolin-4(1H)-one product.[2][4] In many cases, this intermediate can be readily oxidized to the corresponding aromatic quinazolin-4(3H)-one.[5]

This mechanistic pathway highlights the elegance of the MCR, where multiple bond-forming events occur sequentially in a single reaction vessel, enhancing efficiency and atom economy.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product IsatoicAnhydride Isatoic Anhydride Benzamide 2-Aminobenzamide Intermediate IsatoicAnhydride->Benzamide + Amine - CO₂ Amine Primary Amine (R¹-NH₂) Aldehyde Aldehyde (R²-CHO) Imine Imine (Schiff Base) Intermediate Benzamide->Imine + Aldehyde - H₂O Quinazolinone 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-one Imine->Quinazolinone Intramolecular Cyclization

Figure 1: Generalized reaction mechanism for the three-component synthesis of quinazolinones.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones

This protocol describes a general and robust method for synthesizing a diverse library of quinazolinone derivatives under solvent-free conditions, using a catalyst to promote the reaction.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isatoic Anhydride≥98%Standard Supplier
Substituted Amine≥98%Standard SupplierAromatic or aliphatic primary amines.
Substituted Aldehyde≥98%Standard SupplierAromatic aldehydes are commonly used.
Bismuth(III) Nitrate Pentahydrate≥98%Standard SupplierCatalyst. Other Lewis acids can be used.
EthanolReagent GradeStandard SupplierFor product isolation and purification.
Ethyl AcetateACS GradeStandard SupplierFor Thin Layer Chromatography (TLC).
n-HexaneACS GradeStandard SupplierFor Thin Layer Chromatography (TLC).
Equipment
  • Round-bottom flask (10-50 mL)

  • Magnetic stirrer and hot plate

  • Reflux condenser (if using solvent)

  • Thermometer or temperature probe

  • TLC plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Buchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.1 mmol), the desired primary amine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add the catalyst, for instance, Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.05 mmol, 5 mol%).[5]

  • Reaction Conditions: Place the flask on a pre-heated hot plate stirrer and heat the mixture to 80 °C with vigorous stirring. The reaction is typically performed under solvent-free conditions.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of ethyl acetate/n-hexane (e.g., 1:3 v/v) as the mobile phase. Spot a small aliquot of the reaction mixture (dissolved in a drop of ethanol) onto a TLC plate. The disappearance of starting materials and the appearance of a new, major product spot indicates reaction progression.

  • Work-up and Isolation: Once the reaction is complete (typically 1-2 hours, as determined by TLC), remove the flask from the heat.[5] Add hot ethanol (approx. 15 mL) to the reaction mixture to dissolve the product while the catalyst remains as a solid.

  • Purification: Filter the hot solution through a Buchner funnel to remove the catalyst.[5] Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the pure product.

  • Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

Protocol Variations and Optimization

The versatility of the quinazolinone synthesis from isatoic anhydride allows for numerous modifications to suit specific substrates or to enhance efficiency.

MethodCatalyst/ConditionsTypical TimeYield RangeAdvantagesSource
Conventional Heating Bi(NO₃)₃·5H₂O, 80°C, solvent-free1-2 h90-97%High yields, simple setup, low-cost catalyst.[5][5]
Microwave Irradiation KF on alumina, DMA solvent~4 min85-95%Drastically reduced reaction times.[6][6][7]
Ultrasound-Assisted Dodecylbenzene sulfonic acid (DBSA), Water1-2 h62-76%Utilizes water as a green solvent.[8][8]
Organocatalysis Citric Acid, Ethanol, Reflux3-5 h70-90%Avoids the use of metal catalysts.[8][8][9]
Ionic Liquid Catalysis [Cmim]CF₃COO, EtOH:H₂O, Reflux2-4 h80-95%Catalyst can be recycled.[10][10]

Causality behind Choices:

  • Microwave-assisted synthesis accelerates the reaction by efficient and uniform heating, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[6][7]

  • Solvent-free (neat) conditions are environmentally friendly and can simplify work-up procedures. They are often effective when the reactants can form a molten eutectic mixture at the reaction temperature.[5]

  • Catalyst choice is critical. Lewis acids like Bi(NO₃)₃·5H₂O activate the carbonyl groups, making them more susceptible to nucleophilic attack.[2][5] Organocatalysts like citric acid or p-TsOH offer a metal-free alternative.[8][9]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of quinazolinones as described in the core protocol.

Workflow N1 1. Reagent Addition (Isatoic Anhydride, Amine, Aldehyde, Catalyst) N2 2. Heating & Stirring (e.g., 80°C, 1-2h) N1->N2 N3 3. Reaction Monitoring (TLC) N2->N3 N3->N2 Reaction Incomplete N4 4. Dissolution in Hot Solvent (e.g., Ethanol) N3->N4 Reaction Complete N5 5. Hot Filtration (Remove Catalyst) N4->N5 N6 6. Crystallization (Cooling) N5->N6 N7 7. Product Isolation (Vacuum Filtration) N6->N7 N8 8. Drying & Characterization (NMR, MS, MP) N7->N8

Figure 2: Step-by-step experimental workflow for quinazolinone synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Insufficient temperature.3. Sterically hindered or deactivated substrates.1. Use a fresh batch of catalyst.2. Ensure the reaction temperature is maintained. Consider switching to microwave heating for difficult substrates.[11]3. Increase reaction time or temperature. Screen alternative catalysts (e.g., p-TsOH, ionic liquids).
Formation of Multiple Side Products 1. Reaction temperature is too high, causing degradation.2. Side reactions of the aldehyde (e.g., self-condensation).3. Oxidation of the dihydroquinazolinone product.1. Reduce the reaction temperature and monitor carefully by TLC.2. Add the aldehyde portion-wise to the reaction mixture.3. If the aromatic quinazolinone is not the desired product, perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the recrystallization solvent.2. Product is an oil rather than a solid.1. After filtration, reduce the volume of the solvent using a rotary evaporator before cooling.2. Try a different solvent system for recrystallization (e.g., isopropanol, or a mixture like ethyl acetate/hexane). If it remains an oil, consider purification by column chromatography.

References

  • Davoodnia, A., et al. (2010). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones catalyzed by Bi(NO₃)₃·5H₂O. Comptes Rendus Chimie.

  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

  • Shaikh, A., et al. (2015). Synthesis of 2,3‐disubstituted quinazolinones from isatoic anhydride, aniline and β‐diketones. Journal of Heterocyclic Chemistry.

  • Gulea, A., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.

  • Kerru, N., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.

  • Abbas, S. Y. (2016). Utilization of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Synthetic Communications.

  • Heravi, M. M., & Mohammadkhani, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information.

  • Reddy, C. S., et al. (2016). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances.

  • Abbas, S. Y. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Taylor & Francis Online.

  • Gholap, A. R. (2013). An Efficient and Simple Method for Synthesis of 2-Phenyl-2,3-Dihydroquinazolin-4(1H)-Ones Catalyzed by ImidazoliumIonic Liquids. International Journal of Research and Analytical Reviews.

  • Vahdati, S., et al. (2020). Synthesis of 2,3-dihydroquinazolinones through an MCR between isatoic anhydride, aldehydes, and aromatic amines catalyzed by ChCl:MA (1:1). ResearchGate.

  • Al-Masoudi, N. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.

  • Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information.

  • Abbas, S. Y. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Taylor & Francis Online.

  • Jacob, E. D., et al. (2007). Microwave-assisted addition of azomethines to isatoic anhydride. Journal of Chemical Sciences.

  • Li, J., et al. (2016). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Organic & Biomolecular Chemistry.

  • Faraj, A. A., et al. (2019). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.

  • Faraj, A. A., et al. (2019). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.

  • Al-Ostoot, F. H., et al. (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. MDPI.

  • Asiri, A. M., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. Acta Crystallographica Section E.

  • Chen, Y.-C., et al. (2018). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. National Center for Biotechnology Information.

  • Al-Joboury, R. K., & Al-Iraqi, M. A. H. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal.

  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.

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Application

Molecular docking protocol for 2-(4-methoxyphenyl)-1H-quinazolin-4-one with PARP-1

Application Notes and Protocols Topic: Molecular Docking Protocol for 2-(4-methoxyphenyl)-1H-quinazolin-4-one with PARP-1 Abstract Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Molecular Docking Protocol for 2-(4-methoxyphenyl)-1H-quinazolin-4-one with PARP-1

Abstract

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response pathway, making it a highly validated target for cancer therapy.[1][2] The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various enzymes, including PARP-1.[3][4] This application note provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of the novel compound 2-(4-methoxyphenyl)-1H-quinazolin-4-one against the catalytic domain of human PARP-1. The protocol is designed for researchers in drug discovery and computational biology, leveraging widely-used, open-source software to ensure accessibility and reproducibility. We emphasize not just the procedural steps but the scientific rationale behind them, and include a crucial self-validation stage to establish confidence in the generated results.

Scientific Rationale and Overview

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary objective of this protocol is to elucidate the potential binding mode and affinity of 2-(4-methoxyphenyl)-1H-quinazolin-4-one within the catalytic active site of PARP-1. Understanding these interactions at a molecular level is foundational for structure-based drug design, guiding the optimization of ligand potency and selectivity.

This protocol is structured to follow a logical and scientifically rigorous workflow:

  • Preparation of the System: Both the protein (receptor) and the small molecule (ligand) must be meticulously prepared to be computationally tractable and to accurately reflect their physiological states.

  • Docking Simulation: Using AutoDock Vina, we will predict the binding poses of the ligand in the defined active site of the receptor.

  • Protocol Validation: A self-validating step involving the re-docking of a known, co-crystallized ligand ensures that our chosen parameters can reliably reproduce experimentally determined binding modes.

  • Results Analysis: The final step involves a detailed analysis of the docking results, focusing on binding energy and the specific molecular interactions that stabilize the complex.

Overall Docking Workflow

The entire process, from data retrieval to final analysis, is summarized in the workflow diagram below.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1.1 Retrieve PARP-1 Structure (e.g., PDB: 7AAB) Clean 1.2 Clean Receptor (Remove water, ligands) PDB->Clean PrepReceptor 1.3 Add Hydrogens & Charges (Generate PDBQT) Clean->PrepReceptor Grid 3.1 Define Grid Box (Active Site Definition) PrepReceptor->Grid SMILES 2.1 Generate Ligand 3D Structure EnergyMin 2.2 Energy Minimize Ligand SMILES->EnergyMin PrepLigand 2.3 Define Rotatable Bonds (Generate PDBQT) EnergyMin->PrepLigand PrepLigand->Grid Config 3.2 Create Config File Grid->Config RunVina 3.3 Execute AutoDock Vina Config->RunVina Scores 5.1 Analyze Binding Affinity Scores RunVina->Scores Redock 4.1 Protocol Validation (Re-dock native ligand) Redock->RunVina Validate Parameters Visualize 5.2 Visualize Poses (PyMOL, ChimeraX) Scores->Visualize Interactions 5.3 Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions Conclusion Formulate Conclusion Interactions->Conclusion

Caption: High-level workflow for the molecular docking protocol.

System and Software Requirements

Reproducibility is paramount in computational studies. The following table lists the software and resources used in this protocol. It is recommended to use these specific versions or later to ensure compatibility.

Software/ResourceVersion/IdentifierSourcePurpose
UCSF ChimeraX 1.3 or laterProtein visualization, cleaning, and preparation
MGLTools (with AutoDockTools) 1.5.7 or later[Link]Receptor and ligand preparation (creating PDBQT files)
AutoDock Vina 1.2.3 or later[Link]Molecular docking engine
RCSB Protein Data Bank N/A[Link]Source of protein crystal structures
PyMOL (Optional)2.5 or later[Link]Advanced visualization and analysis of results
2D/3D Chemical Sketcher N/APubChem Sketcher, MarvinSketch, ChemDrawGeneration of ligand structure from SMILES

Part I: Receptor (PARP-1) Preparation

The goal of this phase is to prepare the PARP-1 protein structure for docking by cleaning it and converting it to the required PDBQT format.

Step 3.1: Retrieval of PARP-1 Crystal Structure

The selection of an appropriate protein structure is a critical first step. We require a high-resolution human PARP-1 structure with a well-defined catalytic domain, preferably with a bound inhibitor to guide the definition of the active site.

  • Selected Structure: PDB ID: 7AAB [5]

  • Rationale: This is a 1.70 Å resolution crystal structure of the human PARP-1 catalytic domain in complex with the inhibitor EB-47. The high resolution provides accurate atomic coordinates, and the presence of a bound ligand is ideal for validating our docking protocol.

Protocol:

  • Navigate to the RCSB PDB database.

  • Search for "7AAB" and download the structure in PDB Format .

Step 3.2: Receptor Cleaning and Preparation

The raw PDB file contains non-essential molecules (water, co-solvents) and may have multiple chains. These must be removed to avoid interference with the docking calculation.

Protocol (using UCSF ChimeraX):

  • Open the downloaded 7AAB.pdb file in ChimeraX.

  • Remove Water: Input the command delete solvent in the command line. This removes all water molecules.

  • Remove Co-crystallized Ligand: The inhibitor EB-47 (residue name E47) must be removed from the protein structure for our docking experiment. We will save it separately for the validation step later.

    • Select the ligand: select :E47

    • Save it as a separate file for later: save ligand_native.pdb selectedOnly true

    • Delete it from the current view: delete selected

  • Isolate Protein Chain: The structure contains two identical protein chains (A and B). We only need one for docking.

    • delete /B (This deletes chain B).

  • Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Correctly protonating the protein is essential for defining hydrogen bonds.

    • Use the command addh. ChimeraX will add hydrogens appropriate for a neutral pH.

  • Save the Cleaned Receptor:

    • Go to File > Save... and save the cleaned structure as parp1_cleaned.pdb.

Step 3.3: Conversion to PDBQT Format

AutoDock Vina requires proteins to be in the PDBQT format, which includes partial atomic charges (Q) and atom types (T). We will use AutoDockTools (ADT) for this.

Protocol (using ADT):

  • Launch ADT.

  • Go to File > Read Molecule and open parp1_cleaned.pdb.

  • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

  • Go to Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is crucial for the scoring function.

  • Go to Grid > Macromolecule > Choose. Select parp1_cleaned and click "Select Molecule".

  • A save dialog will appear. Save the file as parp1.pdbqt. This file now contains the necessary information for Vina.

Part II: Ligand Preparation

Here, we will generate the 3D structure of 2-(4-methoxyphenyl)-1H-quinazolin-4-one and prepare it in the PDBQT format.

Step 4.1: Ligand 3D Structure Generation

Since a crystal structure is unavailable, we will generate it from its canonical representation.

  • Ligand Name: 2-(4-methoxyphenyl)-1H-quinazolin-4-one

  • SMILES String: COc1ccc(cc1)c2nc3ccccc3c(=O)nH2

Protocol:

  • Use a chemical sketcher (e.g., PubChem Sketcher) to input the SMILES string.

  • Generate the 3D coordinates. Most tools have a "Clean in 3D" or "Add Hydrogens & Minimize" function.

  • Save the resulting structure as ligand.sdf or ligand.mol2.

Step 4.2: Ligand Preparation in PDBQT Format

This step defines the ligand's rotatable bonds and assigns charges, allowing for flexible docking.

Protocol (using ADT):

  • In ADT, go to Ligand > Input > Open and select ligand.sdf.

  • Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.

  • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically determine rotatable bonds and assign charges.

Part III: Molecular Docking with AutoDock Vina

With both receptor and ligand prepared, we can now define the search space and run the simulation.

Step 5.1: Defining the Grid Box (Search Space)

The grid box is a 3D cube that defines the volume in which Vina will search for binding poses. It must encompass the entire active site. The most reliable way to define this is to center it on the position of a known bound ligand. We will use the coordinates of the native ligand (EB-47) from PDB 7AAB.

Protocol:

  • Open parp1_cleaned.pdb and the saved ligand_native.pdb in ChimeraX.

  • Select the native ligand (select :E47).

  • Use the measure center command on the selection. This will output the geometric center coordinates.

  • Define the box dimensions to be large enough to allow the ligand to rotate freely (typically 20-25 Å in each dimension).

ParameterValue (Å)Rationale
center_x20.78Centered on the co-crystallized ligand from 7AAB
center_y-10.35Centered on the co-crystallized ligand from 7AAB
center_z24.51Centered on the co-crystallized ligand from 7AAB
size_x22.0Encompasses the entire catalytic pocket
size_y22.0Encompasses the entire catalytic pocket
size_z22.0Encompasses the entire catalytic pocket
Step 5.2: Creating the Configuration File

AutoDock Vina uses a simple text file to specify the input files and docking parameters.

Protocol:

  • Create a new text file named conf.txt in the same directory as your PDBQT files.

  • Add the following content:

  • exhaustiveness : Controls the thoroughness of the search (higher is more thorough but slower). A value of 16 is a good balance.

  • num_modes : The number of binding poses to generate.

Step 5.3: Running the Docking Simulation

Protocol:

  • Open a terminal or command prompt.

  • Navigate to the directory containing your files (parp1.pdbqt, ligand.pdbqt, conf.txt).

  • Execute the following command: vina --config conf.txt

The simulation will run and generate two output files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores).

Part IV: Protocol Validation via Re-Docking

This step is crucial for establishing the trustworthiness of the docking protocol.[6] We will re-dock the co-crystallized ligand (EB-47) into the PARP-1 active site and compare the result to its known experimental position. A successful re-docking will yield a binding pose very similar to the crystal structure.

Protocol:

  • Prepare Native Ligand: Prepare the ligand_native.pdb file (from Step 3.2) in ADT, saving it as ligand_native.pdbqt.

  • Modify conf.txt: Change the ligand = line to ligand = ligand_native.pdbqt and set the output files to out = redock_results.pdbqt and log = redock_log.txt.

  • Run Vina: Execute vina --config conf.txt again.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the re-docked pose and the original crystal pose.

    • Open parp1.pdbqt, ligand_native.pdbqt (original), and redock_results.pdbqt (best pose) in PyMOL or ChimeraX.

    • Superimpose the re-docked ligand onto the original native ligand.

    • Calculate the RMSD.

    • Success Criterion: An RMSD value < 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the experimental binding mode.[7]

Part V: Analysis and Interpretation of Results

The final phase involves interpreting the computational data to derive meaningful biochemical insights.

Decision Logic for Interpreting Results

Results_Interpretation_Logic start Docking Complete check_log Examine Log File (docking_log.txt) start->check_log affinity_check Is Binding Affinity Strongly Negative? check_log->affinity_check visualize Visualize Top Poses (docking_results.pdbqt) affinity_check->visualize Yes re_evaluate Re-evaluate Parameters or Ligand Structure affinity_check->re_evaluate No (Weak/Positive Score) analyze_interactions Analyze Non-covalent Interactions (H-bonds, Pi-stacking, etc.) visualize->analyze_interactions key_residues Identify Key Interacting Residues analyze_interactions->key_residues conclusion Hypothesize Binding Mode and Relative Potency key_residues->conclusion

Caption: Decision-making flowchart for analyzing docking results.

Step 7.1: Binding Affinity Analysis

The docking_log.txt file contains a table of binding affinities for the generated poses.

ModeAffinity (kcal/mol)
1-9.5
2-9.2
3-9.1
......
  • Interpretation: The binding affinity is an estimate of the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[7] The top-ranked pose (Mode 1) is the most likely binding conformation according to the scoring function.

Step 7.2: Visualization and Interaction Analysis

Visual analysis is essential to understand how the ligand binds.

Protocol (using PyMOL or ChimeraX):

  • Load the receptor parp1.pdbqt and the results docking_results.pdbqt.

  • Focus on the top-ranked pose (Mode 1).

  • Display the residues within ~4 Å of the ligand to identify the active site pocket.

  • Use visualization tools to identify and measure key interactions:

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., between the quinazolinone's carbonyl oxygen or N-H groups and polar residues like Ser, Tyr, Gln).

    • Hydrophobic Interactions: Observe the proximity of the ligand's aromatic rings (methoxyphenyl, quinazolinone) to non-polar residues like Gly, Ala, Leu, Ile.

    • Pi-Stacking: Look for stacking of the ligand's aromatic rings with aromatic residues like Tyr or Phe.

  • Summarize Findings: Create a table of the key interactions for the best pose.

Interaction TypeLigand MoietyPARP-1 Residue(s)
Hydrogen BondQuinazolinone CarbonylGly863
Hydrogen BondQuinazolinone N-HSer904
Pi-Pi StackingPhenyl RingTyr907
Hydrophobic ContactMethoxyphenyl GroupAla898, Leu713

This detailed analysis provides a structural hypothesis for the compound's potential inhibitory activity, which can guide future experimental validation and lead optimization efforts.

References

  • PARP1 - Wikipedia. Wikipedia. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • 4DQY: Structure of Human PARP-1 bound to a DNA double strand break. RCSB PDB. [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. National Institutes of Health (NIH). [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. ACS Publications. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Human PARP1 substrates and regulators of its catalytic activity: An updated overview. Frontiers in Pharmacology. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health (NIH). [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Design and synthesis of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. [Link]

  • 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB PDB. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. National Institutes of Health (NIH). [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ScienceDirect. [Link]

  • Session 4: Introduction to in silico docking. EMBL-EBI. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

Sources

Method

Application Note: Characterization of 2-(4-methoxyphenyl)-1H-quinazolin-4-one as a VEGFR-2 Kinase Inhibitor Scaffold

Abstract & Introduction Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in endothelial cells. Aberrant VEGFR-2 signaling is a hallmark of solid tumor progression, makin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in endothelial cells. Aberrant VEGFR-2 signaling is a hallmark of solid tumor progression, making it a critical target for tyrosine kinase inhibitors (TKIs).

This application note details the evaluation of 2-(4-methoxyphenyl)-1H-quinazolin-4-one (hereafter referred to as QNZ-OMe ), a privileged scaffold structure. While clinically approved drugs like Vandetanib utilize the quinazoline core, QNZ-OMe represents a foundational "lead" structure. This guide provides a rigorous workflow to synthesize, dock, and experimentally validate this molecule’s efficacy as an ATP-competitive VEGFR-2 inhibitor.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(4-methoxyphenyl)-1H-quinazolin-4-one[1]

  • Molecular Formula: C15H12N2O2[1]

  • MW: 252.27 g/mol [1]

  • Solubility: DMSO (>10 mM), Ethanol (Low), Water (Insoluble).

  • Storage: -20°C (Solid), -80°C (DMSO stock).

Mechanism of Action (MOA)

QNZ-OMe functions as a Type I kinase inhibitor. It targets the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR-2. By competing with ATP, it prevents the autophosphorylation of tyrosine residues (e.g., Y1175), thereby blocking downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT) essential for endothelial proliferation and tube formation.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the angiogenic signaling cascade by QNZ-OMe.

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding P_VEGFR2 p-VEGFR2 (Y1175) VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor QNZ-OMe (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding ATP ATP ATP->VEGFR2 Required PI3K PI3K P_VEGFR2->PI3K RAF RAF P_VEGFR2->RAF AKT AKT PI3K->AKT Response Angiogenesis & Proliferation AKT->Response MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Response

Figure 1: VEGFR-2 signaling cascade. QNZ-OMe competitively binds to the kinase domain, preventing ATP hydrolysis and downstream activation of RAF/MEK/ERK pathways.

Experimental Workflow Overview

To validate QNZ-OMe, we employ a "Triad of Evidence" approach:

  • In Silico: Molecular Docking (Binding Mode Prediction).

  • In Vitro (Biochemical): TR-FRET Kinase Assay (IC50 determination).

  • In Vitro (Cellular): HUVEC Tube Formation Assay (Functional validation).

Workflow Start Synthesis (Niementowski Rxn) Docking In Silico Docking (PDB: 4ASD) Start->Docking Validate Structure Kinase TR-FRET Assay (Biochemical IC50) Docking->Kinase Prioritize Cell HUVEC Assay (Functional) Kinase->Cell Confirm Activity

Figure 2: Validation workflow. From chemical synthesis to functional cellular assays.

Protocol 1: Molecular Docking (In Silico)

Before wet-lab testing, confirm the binding hypothesis. The 4-methoxyphenyl group is designed to occupy the hydrophobic pocket adjacent to the ATP binding site.

Software: AutoDock Vina or Schrödinger Glide. Target Structure: PDB ID 4ASD (VEGFR-2 kinase domain complexed with Sorafenib).

Steps:

  • Protein Prep: Remove water molecules and co-crystallized ligand (Sorafenib). Add polar hydrogens.

  • Ligand Prep: Minimize QNZ-OMe energy (MMFF94 force field).

  • Grid Generation: Center grid box on the hinge region (Cys919).

    • Box Size: 20 x 20 x 20 Å.

  • Docking: Run rigid receptor docking.

  • Criteria: Look for H-bonds between the N1 or N3 of the quinazolinone ring and the backbone NH of Cys919 (hinge region).

Protocol 2: TR-FRET Kinase Assay (Biochemical)

This assay quantifies the IC50 of QNZ-OMe by measuring the phosphorylation of a substrate peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why TR-FRET? It offers high sensitivity and low background compared to standard ELISA.

Materials
  • Enzyme: Recombinant human VEGFR-2 (catalytic domain).

  • Substrate: Biotin-labeled poly-GT (Glu:Tyr) peptide.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Acceptor: Streptavidin-APC (Allophycocyanin).

  • Control: Sorafenib (Positive Control).

Procedure
  • Compound Prep:

    • Dissolve QNZ-OMe in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilution (1:3) in kinase buffer (max DMSO final conc: 1%).

  • Enzyme Mix:

    • Dilute VEGFR-2 enzyme to 0.5 nM (optimized via titration) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT).

  • Reaction Initiation:

    • Add 5 µL Compound + 5 µL Enzyme Mix to a 384-well white low-volume plate. Incubate 15 min.

    • Add 5 µL Substrate/ATP Mix (Final ATP = Km apparent, approx 10 µM).

    • Incubate 60 min at Room Temperature (RT).

  • Detection:

    • Add 10 µL Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA to stop reaction).

    • Incubate 60 min at RT.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition:



  • Max: Enzyme + Substrate + DMSO (No inhibitor).

  • Min: No Enzyme (Background).

  • Fit data to a sigmoidal dose-response curve (Variable slope) to determine IC50.[2]

Protocol 3: HUVEC Tube Formation Assay (Cellular)

This functional assay determines if the biochemical inhibition translates to physiological anti-angiogenic activity.

Materials
  • Cells: Primary Human Umbilical Vein Endothelial Cells (HUVEC), passage 2-5.

  • Matrix: Growth Factor Reduced (GFR) Matrigel or Geltrex.

  • Media: Endothelial Cell Growth Medium (EGM-2) containing VEGF.

  • Stain: Calcein AM (fluorescent live-cell dye).

Procedure
  • Matrix Coating:

    • Thaw Matrigel on ice overnight.

    • Add 50 µL per well to a chilled 96-well plate.

    • Incubate at 37°C for 30 min to polymerize.

  • Cell Seeding & Treatment:

    • Harvest HUVECs and resuspend in EGM-2.[3]

    • Seed 15,000 cells/well.

    • Immediately add QNZ-OMe at varying concentrations (e.g., 0.1, 1, 10 µM).

    • Include Vehicle Control (DMSO) and Positive Control (Sunitinib 1 µM).

  • Incubation:

    • Incubate for 6–18 hours at 37°C, 5% CO2. Note: Monitor hourly after 4 hours as tubes can collapse.

  • Staining & Imaging:

    • Add Calcein AM (2 µg/mL final) directly to wells. Incubate 30 min.

    • Image using an inverted fluorescence microscope (485/520 nm).

  • Quantification:

    • Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

      • Total Tube Length

      • Number of Junctions/Nodes

      • Number of Meshes

Expected Results & Troubleshooting

Data Summary Table
ParameterExpected Value (QNZ-OMe)Reference (Sorafenib)Notes
Enzymatic IC50 0.5 – 5.0 µM~0.09 µMQNZ-OMe is a scaffold; lower potency than optimized drugs is expected.
Cellular IC50 5.0 – 20.0 µM~1.0 µMCellular shift due to membrane permeability.
Solubility ModerateHighEnsure DMSO < 0.5% in cell assays to prevent toxicity.
Troubleshooting Guide (Self-Validating Systems)
  • Issue: High background in Kinase Assay.

    • Fix: Optimization of antibody concentration is critical. Run a cross-titration of Eu-Ab vs. Tracer. Check Z' factor (must be > 0.5).

  • Issue: HUVECs not forming tubes in control.

    • Fix: Matrigel must be kept cold until plating. Ensure HUVECs are < Passage 6. Use "Growth Factor Reduced" matrix to ensure VEGF-dependence.

  • Issue: Precipitation of QNZ-OMe.

    • Fix: Check compound for turbidity in aqueous buffer. If precipitating, lower concentration or use an intermediate dilution step in culture media.

References

  • VEGFR-2 Structure & Function

    • Modi, S.J., & Kulkarni, V.M. (2019).[4] Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR inhibitors: Medicinal Chemistry Perspective. Med.[3][4][5][6] Drug Discov.Link[4]

  • Quinazolinone Scaffold SAR

    • Yousefbeyk, F., et al. (2024).[7] A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors. Pharm.[8][5][9][10] Sci.Link

    • Mhaske, S.B., & Argade, N.P. (2006).[5] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link

  • Kinase Assay Protocol (TR-FRET)

    • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Link

    • BPS Bioscience.[9] VEGFR2 (KDR) Kinase Assay Kit Protocol. Link

  • HUVEC Tube Formation Protocol

    • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols. Link

    • PromoCell.[6] Endothelial Cell Tube Formation Assay Application Note. Link

Disclaimer: This document is for research purposes only. 2-(4-methoxyphenyl)-1H-quinazolin-4-one is a chemical probe and not an FDA-approved therapeutic. Always consult Safety Data Sheets (SDS) before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low efficacy in anticancer assays for quinazolinones

Topic: Troubleshooting Low Efficacy in Anticancer Assays Ticket Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Efficacy in Anticancer Assays

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Flat Molecule" Paradox

Welcome to the technical support hub. You are likely here because your quinazolinone derivatives—despite showing promise in silico or in initial screens—are failing to translate into potent IC50 values in your wet-lab assays.

Quinazolinones are a "privileged scaffold" in medicinal chemistry (e.g., Idelalisib, raltitrexed), particularly for targeting kinases (EGFR, PI3K) and tubulin. However, their planar, aromatic, and often lipophilic nature creates a specific set of assay artifacts. Low efficacy is rarely just "bad chemistry"; it is often a failure of bioavailability within the assay well .

Use this guide to diagnose whether your compound is truly inactive or if it is simply "invisible" to your target due to solubility, protein binding, or ATP competition.

Part 1: The Solubility Check (Pre-Assay Diagnostics)

User Complaint: "My compound precipitates when I add it to the cell culture media, or my IC50 curve is flat."

Root Cause: Quinazolinones rely on


-

stacking interactions, making them prone to aggregation in aqueous buffers. If your compound crashes out, the effective concentration is zero. Furthermore, "promiscuous aggregators" can sequester enzymes, causing false positives in biochemical assays and false negatives in cell assays.
Troubleshooting Protocol: The "Crash-Out" Stress Test

Do not rely on visual inspection alone. Micro-precipitates are invisible to the naked eye but devastating to assay reproducibility.

  • Prepare Stock: Dissolve compound to 10 mM in 100% DMSO.

  • The Dilution Trap:

    • Incorrect: Diluting 10 mM stock directly into media (1:1000). This causes a "shock" precipitation.

    • Correct: Perform serial dilutions in 100% DMSO first , then transfer a small volume (e.g., 0.5 µL) to the assay well (99.5 µL buffer) to keep DMSO <0.5%.

  • The Light Scattering Check:

    • Prepare your top assay concentration in the actual assay buffer (e.g., PBS + 10% FBS).

    • Incubate for 1 hour at 37°C.

    • Measure absorbance at 650 nm (turbidity) or use Dynamic Light Scattering (DLS) if available.

    • Pass Criteria: OD650 < 0.005 above background.

FAQ: Can I just add more DMSO? A: No. Most kinases and cells tolerate max 0.5–1.0% DMSO. Exceeding this induces apoptosis independently of your drug.

Part 2: Biochemical Assay Sensitivity (The ATP Gap)

User Complaint: "My compound has a nanomolar Ki in the literature/docking, but the IC50 in my kinase assay is micromolar."

Root Cause: Most quinazolinones are Type I (ATP-competitive) inhibitors .[1] They compete directly with ATP for the kinase hinge region.

  • The Trap: If you run your enzymatic assay at a saturating ATP concentration (e.g., 1 mM) without adjusting for the kinase's

    
    , you will artificially inflate the IC50.
    
  • The Math: According to the Cheng-Prusoff equation,

    
    . If 
    
    
    
    , your
    
    
    will be massive, masking the drug's potency.
Protocol: ATP

Optimization

Before screening your library, you must determine the


 for ATP for your specific kinase lot.
  • Substrate Titration: Fix enzyme concentration; titrate ATP (0 to 1000 µM).

  • Plot Velocity: Fit to Michaelis-Menten kinetics to find

    
    .
    
  • Assay Setup: Run your inhibition screen with

    
     set exactly at or slightly below 
    
    
    
    . This maximizes sensitivity to competitive inhibitors.

Visualizing the Mechanism:

ATP_Competition cluster_legend Mechanism Note Enzyme Kinase (EGFR/PI3K) Complex_Active Phosphorylation (Signal ON) Enzyme->Complex_Active  Binds ATP   Complex_Blocked Inhibited Complex (Signal OFF) Enzyme->Complex_Blocked  Binds Drug   ATP ATP (High Conc) Drug Quinazolinone ATP->Drug Competition ATP->Complex_Active Drug->Complex_Blocked Text If ATP concentration is too high, it outcompetes the drug, masking efficacy.

Caption: Competitive inhibition dynamics. High ATP loads (red path) displace quinazolinones (yellow path), requiring higher drug doses to achieve inhibition.

Part 3: The "Cellular Drop-Off" (Permeability & Serum)

User Complaint: "My biochemical IC50 is 10 nM, but my cellular IC50 (MTT assay) is >10 µM."

Root Cause: This >1000-fold shift is the "Valley of Death" for quinazolinones.

  • Serum Protein Binding: Quinazolinones are highly hydrophobic. In cell media containing 10% Fetal Bovine Serum (FBS), up to 99% of your drug may be bound to albumin, leaving only 1% free to enter the cell.

  • Efflux Pumps: Planar aromatic rings are prime substrates for P-glycoprotein (P-gp/MDR1) efflux pumps.

Troubleshooting Matrix: Diagnosing the Drop-Off
Diagnostic AssayCondition ACondition BInterpretation
Serum Shift Assay Media + 10% FBSMedia + 1% FBSIf IC50 improves 10x in 1% FBS, your drug is albumin-bound. Action: Design less lipophilic analogs.
Efflux Check Drug OnlyDrug + Verapamil (P-gp inhibitor)If potency is restored with Verapamil, your drug is being pumped out.
Permeability (PAMPA) Donor Well (pH 7.4)Acceptor Well (pH 7.4)Low permeability (<

cm/s) indicates the drug cannot cross the membrane.
Part 4: Target Context (Resistance Profiles)

User Complaint: "My EGFR-targeting quinazolinone works on A431 cells but fails on H1975 cells."

Root Cause: Not all cell lines are created equal. Quinazolinone efficacy is strictly genotype-dependent.

  • A431: Expresses Wild Type (WT) EGFR.[2] Sensitive to 1st gen quinazolines (e.g., Gefitinib).[3]

  • H1975: Expresses L858R/T790M double mutation.[4] The T790M "gatekeeper" mutation increases the kinase's affinity for ATP, making reversible quinazolinones ineffective.[4]

Solution: If targeting T790M lines, you must modify the quinazolinone scaffold to include an acrylamide warhead (Michael acceptor) to form a covalent bond with Cys797 (irreversible inhibition), or switch to an allosteric design.

Summary: The Troubleshooting Workflow

Use this logic flow to isolate your problem.

Troubleshooting_Flow Start Start: Low Efficacy Observed Check_Solubility Step 1: Turbidity/DLS Check (Precipitation?) Start->Check_Solubility Solve_Solubility Improve Formulation (DMSO/Cyclodextrin) Check_Solubility->Solve_Solubility Yes Check_Biochem Step 2: Biochemical Assay (Is IC50 high?) Check_Solubility->Check_Biochem No Check_ATP Check ATP vs Km (Is ATP >> Km?) Check_Biochem->Check_ATP Yes (Low Potency) Check_Cell Step 3: Cell Assay (Is Cell IC50 >> Biochem IC50?) Check_Biochem->Check_Cell No (Good Potency) Optimize_ATP Lower ATP Conc to ~Km Check_ATP->Optimize_ATP Yes Design_Change SAR Redesign: Reduce Lipophilicity / Add Warhead Check_ATP->Design_Change No (True lack of binding) Serum_Shift Run Serum Shift Assay (10% vs 1% FBS) Check_Cell->Serum_Shift Yes (The Drop-off) Efflux_Check Run with Verapamil (P-gp Efflux?) Check_Cell->Efflux_Check Serum_Shift->Design_Change High Binding Confirmed Efflux_Check->Design_Change Efflux Confirmed

Caption: Logic flow for isolating efficacy failure points. Blue nodes represent diagnostic steps; Green represents procedural fixes; Red/Yellow represents experimental outcomes.

References
  • Mechanism & Resistance

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[5][6] (2017).[7] PMC.

  • Solubility & Formulation

    • Technical Support Center: Overcoming Solubility Issues with Dibenzo[c,f]cinnoline Derivatives. (2025).[2][8][9] BenchChem.

  • Assay Optimization (ATP Competition)

    • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025).[2][8][9] Celtarys Research.[10]

  • Serum Binding & Cellular Efficacy

    • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity.[11] ResearchGate.[11]

  • General Quinazolinone Anticancer Activity

    • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024).[3][12] MDPI.

Sources

Optimization

Technical Support Center: Stability of 2-(4-methoxyphenyl)-1H-quinazolin-4-one in Solution

From the Desk of the Senior Application Scientist Welcome to the technical support center for 2-(4-methoxyphenyl)-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-(4-methoxyphenyl)-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. The quinazolinone scaffold is a cornerstone in medicinal chemistry, valued for its broad biological activities and structural versatility.[1][2] However, like any complex organic molecule, its stability in solution can be influenced by a variety of experimental parameters.

This document provides in-depth, field-proven insights to help you anticipate, troubleshoot, and manage potential stability issues, ensuring the reliability and reproducibility of your results. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling and stability of 2-(4-methoxyphenyl)-1H-quinazolin-4-one solutions.

Q1: What are the primary factors that can affect the stability of 2-(4-methoxyphenyl)-1H-quinazolin-4-one in my experiments?

A1: The stability of the quinazolinone core is primarily influenced by four key factors: pH, solvent choice, temperature, and light exposure . The most critical of these is pH, as the amide bond within the quinazolinone ring is susceptible to hydrolysis under harsh acidic or alkaline conditions.[3][4]

Q2: Is the compound more stable in acidic or alkaline conditions?

A2: Quinazolin-4-ones are generally stable in cold, dilute acidic and alkaline solutions.[3] However, they are vulnerable to degradation under more extreme conditions, particularly when heated. Boiling in strong hydrochloric acid can cause ring cleavage, while strong alkaline conditions (e.g., 1M NaOH) can also induce hydrolysis of the amide group.[3][4][5] For some quinazolinone derivatives, degradation is more pronounced in alkaline media than in acidic media, where protonation of ring nitrogens may offer some stabilization.[4] For routine experiments, maintaining your solution pH as close to neutral (pH 6-8) as possible is the safest approach.

Q3: What is the best solvent for preparing a stock solution? Is DMSO a good choice?

A3: The choice of solvent is critical and can be counterintuitive.

  • Dimethyl Sulfoxide (DMSO): While an excellent solubilizing agent, DMSO should be used with caution. Studies on other quinazoline derivatives have shown that solutions in DMSO can be unstable, with spectral properties changing shortly after preparation.[6][7] This may be due to the nature of DMSO as a highly polar, aprotic solvent that can facilitate certain degradation pathways. However, other reports indicate stability in solutions containing low percentages of DMSO (e.g., 0.2%) for specific timeframes.[8] Our recommendation: If you must use DMSO, use the lowest concentration possible, prepare the solution fresh, and conduct a preliminary stability check if the solution is to be stored.

  • Polar Protic Solvents (Ethanol, Methanol): These are often better choices for stock solutions. The quinazolinone scaffold exists in a stable lactam form in polar solvents.[9]

  • Aqueous Buffers: Direct dissolution in aqueous buffers is often challenging due to low solubility. It is more common to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous experimental medium. Be mindful of the final organic solvent concentration and potential precipitation.

Q4: How should I store solutions to maximize their shelf-life?

A4: To maximize stability, all solutions of 2-(4-methoxyphenyl)-1H-quinazolin-4-one should be stored with the following precautions:

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (1-2 days), 4°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. While some quinazolinones are reported to be stable to UV light[4], photostability is not guaranteed for all derivatives and conditions.

  • Headspace: Use vials that are appropriately sized for the solution volume to minimize the air in the headspace, which can reduce the risk of oxidation over long-term storage.

Section 2: Troubleshooting Guide

Problem: My experimental results are inconsistent. I suspect the compound is degrading in my assay medium.

This is a common issue that can often be traced back to solution instability. The following guide provides a logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity Observed check_conc Step 1: Verify Solution Integrity - Visually inspect for precipitates. - Analyze concentration via HPLC/UV-Vis. start->check_conc precipitate Precipitation or Concentration Loss Detected? check_conc->precipitate no_precipitate Concentration is Correct and No Precipitate precipitate->no_precipitate No solve_solubility Action: Address Solubility - Lower stock concentration. - Add co-solvent (e.g., Pluronic F-68). - Re-evaluate solvent choice. precipitate->solve_solubility Yes stress_test Step 2: Perform Forced Degradation Study (See Protocol 3.1) - Test pH, Temp, Light effects. no_precipitate->stress_test degradation Degradation Confirmed? stress_test->degradation no_degradation Compound is Stable. Re-evaluate other experimental parameters (e.g., cell health, reagents). degradation->no_degradation No solve_degradation Action: Mitigate Degradation - Adjust buffer pH to neutral. - Prepare solutions fresh daily. - Protect from light during assay. degradation->solve_degradation Yes

Caption: Troubleshooting workflow for stability issues.

Potential Cause 1: pH-Mediated Hydrolysis
  • Causality: The quinazolinone ring contains an endocyclic amide bond. Under harsh acidic or, more commonly, alkaline conditions, this bond can be hydrolyzed. This process involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, leading to irreversible ring-opening. The resulting degradation products, such as derivatives of 2-aminobenzoic acid, will be inactive in your assay.[3]

  • Troubleshooting Steps:

    • Measure the pH of your final assay medium after all components, including your compound dilution, have been added.

    • Conduct a Time-Course Analysis: Incubate your compound in the assay medium (without cells or other reactive components) at the experimental temperature. Take aliquots at T=0, 2, 8, 24, and 48 hours and analyze the concentration of the parent compound by HPLC (see Protocol 3.2). A decrease of >5-10% indicates instability.

    • Mitigation: If instability is confirmed, prepare the experimental buffer at a pH closer to 7.0. If the experimental conditions require a non-neutral pH, solutions must be prepared immediately before use to minimize degradation.

Potential Degradation Pathway: Hydrolysis

The primary non-metabolic degradation pathway for the quinazolinone core in solution is hydrolysis, which leads to the cleavage of the pyrimidinone ring.

Degradation_Pathway parent 2-(4-methoxyphenyl)-1H-quinazolin-4-one C₁₅H₁₂N₂O₂ conditions Harsh Acidic (H₃O⁺) or Alkaline (OH⁻) Conditions + Heat parent->conditions product 2-(4-methoxybenzamido)benzoic acid C₁₅H₁₃NO₄ conditions->product Hydrolysis

Caption: Simplified hydrolytic degradation of the quinazolinone ring.

Section 3: Experimental Protocols

Protocol 3.1: Forced Degradation Study for Solution Stability Assessment

This protocol provides a framework for intentionally stressing the compound to rapidly identify its stability liabilities. This is a crucial step in validating your experimental setup.

Materials:

  • 2-(4-methoxyphenyl)-1H-quinazolin-4-one

  • Solvent of choice (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC system with UV detector

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in your chosen solvent.

  • Set up 5 separate reaction vials (e.g., amber HPLC vials):

    • Control: 100 µL stock + 900 µL solvent.

    • Acid Hydrolysis: 100 µL stock + 900 µL 0.1 M HCl.

    • Base Hydrolysis: 100 µL stock + 900 µL 0.1 M NaOH.

    • Oxidation: 100 µL stock + 900 µL 3% H₂O₂.

    • Thermal Stress: 1 mL of the Control solution.

  • Incubate:

    • Place the Acid, Base, and Oxidation vials at 60°C for 8 hours.[5]

    • Place the Thermal Stress vial at 80°C for 24 hours.[4]

    • Keep the Control vial at room temperature, protected from light.

  • Photostability: Expose a separate Control vial to direct UV light (e.g., 365 nm) for 24 hours.[4]

  • Analysis: After incubation, cool all vials to room temperature. If necessary, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples by HPLC against the T=0 control to determine the percentage of degradation.

Protocol 3.2: Recommended Starting HPLC Method for Stability Monitoring

This method provides a robust starting point for separating the parent compound from potential degradants.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent providing good separation power.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% BA broad gradient is effective for separating the parent from unknown, potentially more polar, degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmQuinazolinones typically have strong absorbance at these wavelengths.
Injection Volume 10 µLA standard volume to avoid column overloading.

Section 4: Data Summary

The table below summarizes the key stability risks and provides actionable mitigation strategies for your experimental planning.

FactorRisk LevelMitigation Strategy & Rationale
Alkaline pH (>8) High Maintain pH between 6-8. Prepare solutions fresh if alkaline conditions are required. Rationale: Prevents base-catalyzed hydrolysis of the core amide bond.[4]
Acidic pH (<5) Moderate Avoid boiling or prolonged heating in strong acid. Rationale: Prevents acid-catalyzed hydrolysis.[3]
DMSO as Solvent Moderate Use minimal concentration, prepare fresh. Consider ethanol or acetonitrile as alternatives. Rationale: Some quinazolines show instability in DMSO.[6][7]
Elevated Temp. (>40°C) Moderate Conduct assays at the lowest feasible temperature. Store stocks at -20°C or below. Rationale: High temperatures accelerate all degradation reactions.[4][5]
Light Exposure Low-Moderate Use amber vials and protect from direct light. Rationale: While some derivatives are photostable[4], this is a general good practice to prevent photochemical degradation.

References

  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. National Institutes of Health (NIH). Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]

  • STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. Available at: [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. ScienceDirect. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

  • Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. ResearchGate. Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Common pitfalls in molecular docking studies of quinazolinones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Best Practices for Quinazolinone Scaffolds Welcome to the Quinazolinone Docking Support Hub User Context: You are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Best Practices for Quinazolinone Scaffolds

Welcome to the Quinazolinone Docking Support Hub

User Context: You are likely investigating quinazolinone derivatives as kinase inhibitors (e.g., EGFR, VEGFR) or DHFR inhibitors. You may be experiencing poor enrichment factors, "upside-down" poses, or low correlation with IC50 data.

The Core Problem: Quinazolinones are deceptive. While they appear to be simple, flat, aromatic heterocycles, they possess specific electronic features (tautomerism, protonation states, and water-mediated networks) that standard "high-throughput" docking protocols often mishandle.

This guide addresses the three most common failure points: The Tautomer Trap , The Water Blind-Spot , and The Stacking Bias .

Module 1: Ligand Preparation (The Chemistry)
Q: My docking scores are inconsistent, and the poses flip 180°. Why?

Diagnosis: You are likely docking the wrong tautomer. Quinazolin-4(3H)-one exists in a keto-enol equilibrium. While the keto form (NH at position 3, C=O at position 4) is generally more stable in solution, the specific binding environment of a protein (especially the kinase hinge region) may select for a specific tautomer or protonation state to satisfy hydrogen bond donor/acceptor patterns.

The Mechanism:

  • Standard Kinase Hinge Binding: In EGFR (e.g., Gefitinib binding), the quinazoline N1 acts as a H-bond acceptor from the backbone NH (Met793).[1][2][3] The N3 position often requires a specific electronic state to interact with the solvent front or a conserved water molecule.

  • The Pitfall: If your software generates only the canonical keto form without exploring the enol (4-hydroxyquinazoline) or protonated variants, you miss the bioactive conformation.

Troubleshooting Protocol:

  • Enumerate Tautomers: Do not rely on the single input structure. Use tools like LigPrep (Schrödinger) or Tautomer generation in MOE/OpenEye to generate all reasonable tautomers at pH 7.4 ± 1.0.

  • Check Protonation: Quinazoline N1 can be protonated (pKa ~ 3.5), but in the presence of specific acidic residues, this state might be relevant. Ensure N1 is treated as a potential acceptor.

Visualization: Ligand Preparation Decision Tree

LigandPrep Input Input Structure (Quinazolinone) Tautomer Generate Tautomers (Keto vs Enol) Input->Tautomer Step 1 Ionize Ionize at pH 7.4 (± 2.0) Tautomer->Ionize Step 2 Check Check N1/N3 State Tautomer->Check Stereo Generate Stereoisomers (If chiral tails exist) Ionize->Stereo Step 3 Minimize Energy Minimization (OPLS4/MMFF94) Stereo->Minimize Step 4 Output Docking Library Minimize->Output Ready

Figure 1: Critical workflow for preparing quinazolinone ligands. Note the tautomer generation step is upstream of ionization.

Module 2: Receptor Grid Generation (The Target)
Q: I deleted all water molecules to "clean" the PDB. Now my known inhibitors won't dock correctly. What happened?

Diagnosis: You removed a structural "bridge." In many kinase targets (like EGFR and ALK), the interaction at the N3 position of the quinazoline ring is often mediated by a conserved water molecule.

The Mechanism:

  • Direct vs. Water-Mediated: N1 binds directly to the hinge (Met793). However, N3 often interacts with a conserved water molecule, which in turn bonds to a threonine residue (e.g., Thr854 in EGFR) [1].

  • The Pitfall: If you strip this water, you create a void. The docking scoring function will try to fill this void with the ligand, often forcing the quinazolinone ring to twist or shift 1-2 Å away from the hinge to maximize Van der Waals contact, breaking the critical N1 H-bond.

Troubleshooting Protocol:

  • Analyze Crystal Waters: Before grid generation, overlay 3-5 high-resolution crystal structures of your target bound to similar ligands.

  • Identify Conserved Waters: If a water molecule appears in the same location in all structures (usually bridging the ligand and a Thr/Glu/Asp residue), keep it .

  • Toggle Waters: Advanced docking software (like Glide or GOLD) allows you to toggle specific waters (treat them as explicit or displaceable). Set the N3-bridging water as "toggleable" to allow the program to decide if the ligand displaces it or uses it.

Module 3: Scoring & Interaction (The Physics)
Q: My top-ranked poses look "flat" and don't match the crystal structure. Why?

Diagnosis:


-Stacking bias in the scoring function.
Quinazolinones are large, planar aromatic systems. Many older scoring functions (or purely force-field-based ones) overestimate the Van der Waals attraction of flat rings against flat hydrophobic pocket walls, ignoring specific directional constraints.

The Mechanism:

  • The Interaction: The quinazolinone core typically sandwiches between hydrophobic residues (e.g., Leu/Val/Ala).

  • The Pitfall: Without directional H-bond constraints, the scoring function might slide the ring along the hydrophobic wall to maximize surface area contact, missing the specific "anchor" points (N1/N3) required for activity [2].

Visualization: The Canonical Binding Mode

BindingMode Quin Quinazolinone Core Water Conserved Water Quin->Water H-Bond (N3) Hinge Hinge Region (Backbone NH) Hinge->Quin H-Bond (N1 Acceptor) Thr Gatekeeper/Residue (e.g., Thr854) Water->Thr H-Bond Bridge Pocket Hydrophobic Pocket (Val/Leu) Pocket->Quin Pi-Stacking/VdW

Figure 2: Schematic of the critical interaction network. Note the N1 anchor and the Water bridge at N3.

Troubleshooting Protocol:

  • Apply Constraints: Define a Hydrogen Bond Constraint (or Pharmacophore constraint) on the Hinge residue (e.g., Met793 backbone NH). This forces the docking engine to prioritize poses that satisfy this specific interaction.

  • Rescoring: If possible, use a knowledge-based scoring function (like DSX or DrugScore) for post-docking analysis, as these are often better at recognizing aromatic interaction geometries than pure force fields [3].

Module 4: Validation (The Proof)
Q: How do I prove my docking protocol is actually working?

Diagnosis: Lack of "Redocking" validation. Reporting a docking score without validating the method's ability to reproduce a known crystal structure is scientifically invalid.

Protocol: The "Redocking" Standard

StepActionSuccess Metric
1. Selection Download a PDB of your target bound to a quinazolinone (e.g., PDB: 4WKQ or similar).High Resolution (< 2.5 Å)
2. Extraction Separate the ligand from the protein.Clean separation
3. Preparation Prepare the protein (add H, fix charges) and the ligand independently (reset coordinates).Zero-order state
4. Docking Dock the prepared ligand back into the prepared protein using your parameters.N/A
5. Analysis Calculate the RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose.RMSD ≤ 2.0 Å

Note: If your RMSD > 2.0 Å, your protocol is failing. Revisit Module 1 (Tautomers) and Module 2 (Waters).

References
  • Mubarak, A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules, 29(4), 875.

  • Brylinski, M. (2018). Aromatic interactions at the ligand-protein interface: Implications for the development of docking scoring functions. Chemical Biology & Drug Design, 91(2), 380-390.

  • Meng, X. Y., et al. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design, 7(2), 146-157.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2-(4-methoxyphenyl)-1H-quinazolin-4-one vs. Clinical PARP Inhibitors

[1] Executive Summary: The Scaffold vs. The Drug In the landscape of DNA Damage Response (DDR) therapeutics, 2-(4-methoxyphenyl)-1H-quinazolin-4-one (hereafter referred to as 2-MPQ ) represents a fundamental "pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold vs. The Drug

In the landscape of DNA Damage Response (DDR) therapeutics, 2-(4-methoxyphenyl)-1H-quinazolin-4-one (hereafter referred to as 2-MPQ ) represents a fundamental "pharmacophore anchor."[1] It is a classic nicotinamide mimic that binds to the catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP-1).

While 2-MPQ serves as a critical lead structure and chemical probe, it differs significantly from clinical "Gold Standards" like Olaparib or Talazoparib in terms of potency, solubility, and "trapping" efficiency.[1] This guide objectively compares 2-MPQ against these clinical agents to assist researchers in selecting the appropriate molecule for lead optimization or mechanistic studies.

Quick Comparison Matrix
Feature2-MPQ (The Probe) Olaparib (The Standard) Talazoparib (The Trapper)
Core Scaffold Quinazolin-4-onePhthalazin-1(2H)-oneTriazolo-pyridazine
PARP-1 IC50 ~0.5 - 5.0 µM (Est.)5 nM0.57 nM
Binding Mode Competitive (NAD+ site)Competitive + Allosteric ExtensionCompetitive + Strong Trapping
Solubility Low (Planar/Crystalline)Moderate (Solubilizing tail)Moderate
Primary Use SAR Studies, Fragment ScreeningClinical Therapy, Positive ControlPotency Benchmarking

Mechanistic Foundation & Chemical Logic[1]

The Pharmacophore: Why Quinazolinones Work

PARP-1 recognizes DNA strand breaks and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains.[2][3] Inhibitors must mimic the nicotinamide moiety of NAD+ to block the catalytic pocket.

  • 2-MPQ: The quinazolinone ring forms essential hydrogen bonds with Gly863 and Ser904 within the PARP-1 active site.[1] The 4-methoxyphenyl group extends into the hydrophobic pocket but lacks the "tail" required to reach the adenosine-binding sub-pocket, limiting its potency to the micromolar range.

  • Olaparib: Uses a bioisosteric phthalazinone core (functionally similar to quinazolinone) but adds a piperazine-fluorobenzoyl tail.[1] This tail interacts with the solvent-exposed region, increasing binding affinity by ~1000-fold compared to the bare scaffold.[1]

Visualization: Structural Evolution & Binding

The following diagram illustrates the logical progression from the NAD+ substrate to the 2-MPQ scaffold and finally to the optimized Olaparib structure.

PARP_Binding_Logic cluster_mechanism Inhibition Consequence NAD NAD+ (Natural Substrate) Target: Catalytic Pocket MPQ 2-MPQ (Scaffold) 2-(4-methoxyphenyl)-1H-quinazolin-4-one Effect: Blocks Nicotinamide Pocket Limitation: No Adenosine interaction NAD->MPQ Pharmacophore Mimicry (H-bonds w/ Gly863) Olaparib Olaparib (Clinical Drug) Phthalazinone + Piperazine Tail Effect: Pocket Block + Solvent Interaction Result: nM Potency MPQ->Olaparib Lead Optimization (Extension into Adenosine pocket) DNA_Repair SSB Repair (BER) MPQ->DNA_Repair Inhibits Olaparib->DNA_Repair Blocks Completely Collapse Replication Fork Collapse (DSB Formation) DNA_Repair->Collapse Lethality Synthetic Lethality (In BRCA-/- cells) Collapse->Lethality

Caption: Structural evolution from natural substrate mimicry (2-MPQ) to high-affinity clinical inhibition (Olaparib), leading to synthetic lethality.[1]

Comparative Performance Data

The following data aggregates typical performance metrics from structure-activity relationship (SAR) literature comparing quinazolinone derivatives against clinical benchmarks.

Table 1: In Vitro Potency & Physicochemical Profile[1][4]
CompoundPARP-1 IC50PARP-2 IC50PARP Trapping*LogP (Calc)
2-MPQ 450 nM - 2.5 µM~1.0 µMLow~2.8
Olaparib 5 nM1 nMModerate1.8
Talazoparib 0.57 nM1.2 nMHigh3.1
Veliparib 5.2 nM2.9 nMVery Low0.9
  • Note on Trapping: "Trapping" refers to the inhibitor's ability to lock the PARP enzyme onto the DNA, creating a cytotoxic lesion. Simple scaffolds like 2-MPQ are primarily catalytic inhibitors (like Veliparib) and are weak trappers compared to Talazoparib.

Experimental Validation Protocols

To validate 2-MPQ in your own research, use the following self-validating protocols. These are designed to distinguish between simple catalytic inhibition and the more complex "trapping" phenotype.[1]

Protocol A: High-Throughput Colorimetric PARP Assay

Purpose: To determine the IC50 of 2-MPQ vs. Olaparib.[1]

Reagents:

  • Histone-coated 96-well plate.[1]

  • Biotinylated NAD+.[1]

  • Streptavidin-HRP.[1]

  • Activated DNA (sperm or calf thymus).[1]

Workflow:

  • Preparation: Dilute 2-MPQ in DMSO. Prepare a serial dilution (100 µM down to 1 nM). Control: DMSO only (0% inhibition) and Olaparib (1 µM, 100% inhibition).[1]

  • Enzyme Mix: Add 0.5 units of recombinant PARP-1 enzyme per well.

  • Inhibitor Addition: Add 10 µL of 2-MPQ dilutions. Incubate for 15 min at RT. Rationale: Allows the inhibitor to occupy the nicotinamide pocket before competition begins.

  • Reaction Start: Add 20 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA). Incubate 60 min at 37°C.

  • Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (30 min). Wash 3x. Add TMB substrate.[1]

  • Analysis: Measure OD450. Plot dose-response curve using non-linear regression (4-parameter logistic).

Protocol B: Synthetic Lethality Assessment (Cellular)

Purpose: To verify if 2-MPQ can kill BRCA-deficient cells (the hallmark of PARP inhibitors).

Cell Lines:

  • MDA-MB-436 (BRCA1 mutant) - Sensitive[1]

  • MDA-MB-231 (BRCA wild-type) - Resistant Control[1]

Workflow:

  • Seed cells at 2,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treat with 2-MPQ (0, 1, 5, 10, 50 µM) and Olaparib (0, 0.1, 1, 10 µM).[1]

  • Incubate for 5 to 7 days . Critical: PARP inhibition requires multiple replication cycles to induce DSB accumulation and cell death.

  • Assess viability using CCK-8 or CellTiter-Glo (ATP luminescence).[1]

  • Validation Check: Olaparib must show a >10-fold shift in IC50 between the BRCA-mutant and Wild-type lines.[1] 2-MPQ should show a similar trend but at higher absolute concentrations.[1]

Visualization: Experimental Workflow

Experimental_Workflow cluster_assay Protocol A: Enzymatic Inhibition cluster_cell Protocol B: Synthetic Lethality Step1 Recombinant PARP1 + 2-MPQ (Serial Dilution) Step2 Add NAD+ & Activated DNA (Initiate PARylation) Step1->Step2 Step3 Measure Poly(ADP-ribose) via ELISA/HTRF Step2->Step3 Decision Compare IC50s Step3->Decision Cell1 Seed BRCA-/- Cells (e.g., MDA-MB-436) Cell2 Treat for 6-7 Days (Allow Replication Stress) Cell1->Cell2 Cell3 Viability Assay (CCK-8 / ATP) Cell2->Cell3 Cell3->Decision Result Validation: Enzymatic IC50 < Cellular IC50 Decision->Result

Caption: Dual-stream validation workflow ensuring enzymatic potency translates to cellular synthetic lethality.

Critical Analysis & Troubleshooting

Solubility Issues

Problem: 2-MPQ is a flat, crystalline aromatic system with poor aqueous solubility. Solution:

  • Always prepare stock solutions in 100% DMSO (up to 50 mM).[1]

  • When dosing cells, ensure the final DMSO concentration is <0.5% to avoid artifacts.[1]

  • If precipitation occurs in aqueous media, consider synthesizing the hydrochloride salt or using a cyclodextrin carrier, though this is rarely necessary for in vitro assays.[1]

Off-Target Effects (The "Dirty" Kinase Profile)

Unlike Olaparib, which is highly selective, simple quinazolinones can exhibit off-target inhibition of Tankyrases (TNKS1/2) and certain kinases (e.g., EGFR if the 4-position is modified differently).

  • Recommendation: If you observe unexpected toxicity in Wild-Type cells, run a Western Blot for Axin stabilization (a marker of Tankyrase inhibition) to rule out off-target Wnt pathway suppression.[1]

References

  • Ramadan, S. K., et al. (2020).[1][4][5] "Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors." RSC Advances, 10, 29215-29230.[1]

  • Lord, C. J., & Ashworth, A. (2017).[1] "PARP inhibitors: Synthetic lethality in the clinic." Science, 355(6330), 1152-1158.[1]

  • Kuroiwa, K., et al. (2015).[1][6] "Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents." ACS Medicinal Chemistry Letters, 6(3), 287-291.[1][6]

  • Pommier, Y., et al. (2016).[1] "Layman’s guide to PARP inhibitors." Science Translational Medicine, 8(362), 362ps17.[1]

  • Murai, J., et al. (2012).[1] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588-5599.[1]

Sources

Comparative

In vivo validation of 2-(4-methoxyphenyl)-1H-quinazolin-4-one in animal models

Executive Summary: The Privileged Scaffold for Tubulin Targeting Product Profile: 2-(4-methoxyphenyl)-1H-quinazolin-4-one (and its structural analogs) Primary Indication: Oncology (Solid Tumors: HepG2, MCF-7, HCT116) Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold for Tubulin Targeting

Product Profile: 2-(4-methoxyphenyl)-1H-quinazolin-4-one (and its structural analogs) Primary Indication: Oncology (Solid Tumors: HepG2, MCF-7, HCT116) Mechanism of Action: Tubulin Polymerization Inhibition (Colchicine Binding Site)

As a Senior Application Scientist, I often encounter researchers attempting to validate quinazolinone scaffolds. The specific molecule 2-(4-methoxyphenyl)-1H-quinazolin-4-one represents a "privileged structure" in medicinal chemistry. While the core molecule exhibits baseline activity, its in vivo validation is most robust when viewed as the pharmacophore for a class of Colchicine Binding Site Inhibitors (CBSIs) .

This guide moves beyond basic screening. It provides a comparative, data-driven framework for validating this molecule's efficacy in animal models, specifically focusing on its ability to arrest the cell cycle at the G2/M phase and induce apoptosis via microtubule destabilization.

Part 1: Mechanism of Action & Rationale[1]

To design a valid in vivo study, you must understand why the molecule works. The 2-(4-methoxyphenyl) moiety mimics the B-ring of colchicine, allowing the quinazolinone core to wedge into the tubulin dimer interface.

The Signaling Cascade

Unlike kinase inhibitors (e.g., EGFR inhibitors) which also utilize the quinazoline scaffold, this specific 2-aryl derivative functions as an antimitotic agent .

TubulinPathway Drug 2-(4-methoxyphenyl)-1H-quinazolin-4-one Tubulin Tubulin Heterodimers (Colchicine Site) Drug->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Triggers G2M G2/M Phase Arrest Checkpoint->G2M Induces Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. The molecule acts as a Colchicine Binding Site Inhibitor (CBSI), preventing microtubule assembly and forcing mitotic arrest.[1]

Part 2: Comparative Performance Analysis

In in vivo efficacy studies, the "Product" (2-(4-methoxyphenyl)-1H-quinazolin-4-one derivatives) must be benchmarked against clinical standards. The following data synthesizes performance across multiple xenograft models (e.g., HepG2, HeLa).

Benchmark: Product vs. Standards
FeatureProduct (Quinazolinone Core) Combretastatin A-4 (CA-4) Paclitaxel Nocodazole
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)Tubulin (Colchicine Site)
Effect on Tubulin Inhibits Polymerization Inhibits PolymerizationPromotes PolymerizationInhibits Polymerization
In Vivo Potency Moderate to High (Derivative dependent)High (but unstable)HighModerate (Toxic)
Solubility Moderate (Lipophilic)Poor (Phosphate prodrug req.)Poor (Cremophor req.)Poor
Toxicity Profile Low cardiotoxicity observed in modelsCardiotoxicity risksNeuropathy, NeutropeniaHigh systemic toxicity
Tumor Reduction ~40-60% TGI (at 20-50 mg/kg)~60-70% TGI~70-80% TGIN/A (Ref only)

Key Insight: While Paclitaxel is more potent in raw tumor volume reduction, the 2-(4-methoxyphenyl)-1H-quinazolin-4-one scaffold offers a distinct advantage: it is often effective in Multi-Drug Resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp), a common resistance mechanism against Taxanes.

Part 3: In Vivo Validation Protocol

Disclaimer: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Study Design: HepG2 Xenograft Model

This protocol validates the anticancer efficacy of the molecule.[2]

Experimental Groups (n=6-8 mice/group):

  • Vehicle Control: DMSO/PEG400/Saline (10:40:50).

  • Positive Control: Combretastatin A-4 (CA-4) @ 25 mg/kg (IV or IP).

  • Test Group Low: Product @ 20 mg/kg (Oral/IP).

  • Test Group High: Product @ 50 mg/kg (Oral/IP).

Step-by-Step Workflow
  • Cell Culture & Inoculation:

    • Culture HepG2 cells to 80-90% confluence.

    • Resuspend

      
       cells in 100 µL PBS/Matrigel (1:1).
      
    • Inject subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).

  • Staging:

    • Monitor tumor growth until volume reaches 100 mm³ (approx. 1 week).

    • Randomize mice into groups to ensure equal average tumor volume at Day 0.

  • Treatment Regimen:

    • Administer the 2-(4-methoxyphenyl)-1H-quinazolin-4-one formulation daily (QD) or every other day (Q2D) for 21 days.

    • Formulation Tip: These compounds are lipophilic. Use 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline for oral gavage to ensure bioavailability.

  • Data Collection:

    • Tumor Volume: Measure every 3 days using calipers (

      
      ).
      
    • Body Weight: Measure every 3 days (toxicity proxy).

  • Terminal Endpoints (Day 21):

    • Euthanize mice. Excise and weigh tumors.

    • Histology: Fix tumor sections in formalin. Stain for Ki-67 (proliferation marker) and CD31 (angiogenesis marker, as CBSIs often act as Vascular Disrupting Agents).

InVivoWorkflow Inoculation Inoculation HepG2 Cells (SC, Flank) Staging Tumor Growth to 100mm³ Inoculation->Staging Randomization Randomization (n=6/group) Staging->Randomization Treatment Dosing (21 Days) Vehicle vs. 20/50 mg/kg Randomization->Treatment Analysis Endpoints: Vol, Wt, IHC (Ki-67) Treatment->Analysis

Figure 2: Workflow for Xenograft Validation of Quinazolinone Derivatives.

Part 4: Critical Experimental Considerations (E-E-A-T)

The "Styryl" vs. "Phenyl" Distinction

While the prompt focuses on 2-(4-methoxyphenyl)-1H-quinazolin-4-one , it is crucial to note that 2-(4-methoxystyryl) derivatives (containing a double bond linker) often show superior potency (sub-micromolar IC50) compared to the direct phenyl-linked analogs.

  • Expert Insight: If your in vivo data for the direct phenyl derivative is weak, consider synthesizing the styryl analog or the dihydro-quinazolinone variant. The mechanism (colchicine site binding) remains identical, but the styryl linker provides better conformational fit in the tubulin pocket.

Self-Validating the Mechanism

To prove the tumor reduction is due to tubulin inhibition and not general toxicity, you must perform an ex vivo or in vitro confirmation:

  • Tubulin Polymerization Assay: The product should inhibit the fluorescence increase of labeled tubulin in a dose-dependent manner (unlike Paclitaxel, which enhances it).

  • Flow Cytometry: Treated cells must show a distinct G2/M peak accumulation. If you see G1 arrest, the mechanism is likely off-target (e.g., kinase inhibition).

Solubility Challenges

The 2-aryl-quinazolin-4-one scaffold is notoriously insoluble in water.

  • Protocol Fix: Do not use pure saline. If precipitation occurs in the syringe, the effective dose is unknown. Use the DMSO/PEG/Tween vehicle described above. For IV administration, consider a phosphate prodrug approach if developing a clinical candidate.

References

  • Tubulin-Targeting Quinazolinones:2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

    • Source: RSC Medicinal Chemistry / NIH
    • URL: [Link]

  • In Vivo Efficacy of Dihydroquinazolinones:Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)

    • Source: European Journal of Medicinal Chemistry / PubMed
    • URL: [Link]

  • Structural Optimization:Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymeriz

    • Source: PubMed / NIH
    • URL: [Link]

  • Apoptosis Induction: Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a Potent Inducer of Apoptosis with High In Vivo Activity.[3][4]

    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

Sources

Validation

Benchmarking Novelty: A Technical Guide to Assessing Newly Synthesized Quinazolinone Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Anticancer (EGFR Inhibition) and Antimicrobial Efficacy Strategic Framework: Defining "Novel...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Anticancer (EGFR Inhibition) and Antimicrobial Efficacy

Strategic Framework: Defining "Novelty" in a Privileged Scaffold

The quinazolinone scaffold is termed "privileged" because its core structure—a benzene ring fused to a pyrimidinone—is capable of binding to multiple distinct biological targets. However, this versatility creates a high barrier for novelty. Merely synthesizing a new derivative is insufficient; true novelty must be defined by superior pharmacological performance against established "Standard of Care" (SoC) agents.

When assessing your newly synthesized compounds, you must move beyond simple structural characterization to a rigorous Benchmarking Framework . This guide outlines the specific experimental and analytical protocols required to validate your compound against market leaders like Gefitinib (EGFR inhibitor) or Idelalisib (PI3K inhibitor).

The Three Tiers of Novelty Assessment
  • Structural Novelty: Does the substitution pattern (e.g., C-6/C-7 modification) access unexplored chemical space or improve solubility?

  • Mechanistic Superiority: Does it overcome resistance mechanisms (e.g., EGFR T790M mutation) where first-generation drugs fail?

  • Therapeutic Index (TI): Does it maintain potency while reducing off-target cytotoxicity (e.g., sparing normal fibroblasts)?

Structural Validation & In Silico Prediction

Before wet-lab benchmarking, the structural integrity and theoretical binding mode must be validated. This phase filters out "dead" compounds.

Workflow Visualization: From Synthesis to Screening

The following diagram illustrates the critical path for validating structural novelty before biological testing.

NoveltyAssessmentWorkflow Start New Quinazolinone Derivative Spec Spectral Validation (1H/13C NMR, HRMS) >95% Purity Required Start->Spec Docking In Silico Docking (Target: EGFR/PI3K) Spec->Docking If Pure ADME In Silico ADME (Lipinski's Rule of 5) Docking->ADME Binding Energy < -8.0 kcal/mol Decision Go/No-Go Decision ADME->Decision WetLab Proceed to In Vitro Benchmarking Decision->WetLab Pass

Figure 1: Critical path workflow for filtering newly synthesized quinazolinone candidates prior to biological assays.

Comparative Efficacy: In Vitro Benchmarking

This is the core of your assessment. You must compare your compound directly against a reference standard in the same assay plate.

Case Study: EGFR Inhibition (Anticancer)

Reference Standard: Gefitinib (First-generation EGFR inhibitor).[1][2] Target Metric: IC50 (Half-maximal inhibitory concentration).

Experimental Protocol: Kinase Inhibition Assay

To assess if your compound inhibits the target enzyme (e.g., EGFR-TK) more effectively than the standard.

  • Reagent Prep: Prepare a 10 mM stock solution of your test compound and Gefitinib in 100% DMSO.

  • Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Add 10 µL of compound (serial dilutions: 10 µM to 0.1 nM) to 96-well plates.

    • Add 20 µL enzyme mix. Incubate 10 min at 25°C.

    • Initiate reaction with 20 µL ATP/Substrate mix (Poly(Glu,Tyr)).

  • Detection: Use an ADP-Glo™ or similar luminescent system. Read luminescence after 45 mins.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Data Presentation: Comparative Potency Table

The following table format is mandatory for publishing. It summarizes data synthesized from recent high-impact studies (e.g., Zhang et al., Ding et al.) to illustrate how to present "Novelty."

Compound IDR-Group (C-6)R-Group (C-7)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Fold Improvement vs. SoC
Gefitinib (SoC) -O-Morpholine-O-Me25.4 >10,000N/A (Baseline)
Erlotinib (SoC) -O-Ethoxy-O-Ethoxy33.2 >10,0000.76x
Novel Cpd 7i -Arylurea-H17.3 1,2001.46x (Potency)
Novel Cpd 13 -Furan-2-yl-NH25.1 850 5.0x (Resistance)

Table 1: Comparative inhibitory profiles. Note that "Novel Cpd 13" demonstrates novelty not just in potency, but in targeting the resistant T790M mutant, a key differentiator.

ADME & Toxicity Profiling

A potent compound is useless if it is insoluble or toxic. You must demonstrate that your quinazolinone derivative improves upon the poor solubility often associated with this scaffold.

Protocol: Kinetic Solubility Assay
  • Preparation: Prepare 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

    • Benchmark: Gefitinib solubility is ~15 µM (pH 7). A novel compound should aim for >50 µM.

SAR Logic Visualization

Understanding why a modification works is crucial for the discussion section of your paper.

SAR_Logic Core Quinazolinone Scaffold Pos2 Pos 2: Lipophilicity (Phenyl/Alkyl) Core->Pos2 Modulates Bioavailability Pos3 Pos 3: Solubility (N-substitution) Core->Pos3 Prevents Metabolic degradation Pos4 Pos 4: Kinase Binding (Aniline Moiety) Core->Pos4 Critical for H-bonding (Met793) Pos6 Pos 6: Solubilizing Groups (Morpholine/Piperazine) Core->Pos6 Solvent Exposure Area

Figure 2: Structure-Activity Relationship (SAR) map highlighting strategic modification zones on the quinazolinone ring for targeted improvement.

References

  • Zhang, J., et al. (2021). "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry. Link

  • Ding, Y., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules. Link

  • BenchChem. (2025).[3][4] "Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide." BenchChem Technical Guides. Link

  • World Health Organization. (2024). "Global Cancer Burden and the Need for Novel Therapeutics." WHO Reports. Link

  • Tokalı, F. S. (2025).[5][6] "Recent advances in quinazolinone derivatives: structure, design and therapeutic potential." Future Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-methoxyphenyl)-1H-quinazolin-4-one

Executive Hazard Assessment Compound Identity: 2-(4-methoxyphenyl)-1H-quinazolin-4-one (Quinazolinone derivative) Primary Application: Medicinal chemistry, often investigated as a kinase inhibitor, tubulin polymerization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound Identity: 2-(4-methoxyphenyl)-1H-quinazolin-4-one (Quinazolinone derivative) Primary Application: Medicinal chemistry, often investigated as a kinase inhibitor, tubulin polymerization inhibitor, or cytotoxic agent [1, 2].

Operational Warning: While standard Safety Data Sheets (SDS) classify this compound with generic irritant/acute toxicity codes (H302, H315, H319, H335) [3], its structural classification as a quinazolinone bioactive scaffold warrants Potent Compound Handling Protocols (OEB 3 equivalent) until specific toxicology proves otherwise.

The Silent Risk: The primary danger is not immediate chemical burns, but bioactive accumulation . As a likely kinase inhibitor, systemic absorption via inhalation of dust or dermal permeation (especially when dissolved in DMSO) can modulate critical cell signaling pathways [4].

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard compliance" to "risk-based protection."

Handling StateHazard DriverRespiratory ProtectionDermal ProtectionEye/Face Protection
Solid (Powder) Airborne particulates (Dust)Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: N95/P100 if hood access is intermittent.Double Nitrile: Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Black)Safety Goggles (Indirect Vented)
Solution (DMSO/DMF) Skin Permeation + Carrier EffectFume Hood Mandatory. Solvent vapors carry the drug through the skin.Laminate/Barrier Gloves (e.g., Silver Shield) required for immersion. Standard nitrile offers <5 min protection against DMSO.Face Shield + Safety Goggles
Spill Cleanup High Concentration ExposurePAPR (Powered Air Purifying Respirator) or Full-Face P100.Chem-Tape sealed Tyvek Suit + Butyl Rubber Gloves.Integrated into Full-Face Respirator

Technical Rationale & Protocols

A. Dermal Barrier Logic (The DMSO Factor)

Most researchers handle this compound in Dimethyl Sulfoxide (DMSO) for biological assays.

  • The Risk: DMSO is a permeation enhancer. It dissolves the lipophilic quinazolinone and rapidly transports it across the stratum corneum into the bloodstream.

  • The Protocol:

    • Base Layer: 4 mil Nitrile (Inspection layer).

    • Barrier Layer: If handling >10 mL of solution, use Silver Shield/4H laminate gloves . These look clumsy but are the only material that stops DMSO permeation for >4 hours.

    • Technique: "Change on Splash." If a droplet hits your outer nitrile glove, strip it immediately. Do not wait.

B. Respiratory Defense (The Particle Size Issue)

Quinazolinone powders are often micronized.

  • The Risk: Particles <5µm bypass mucociliary clearance and deposit in the deep lung (alveoli), allowing direct systemic entry.

  • The Protocol:

    • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

    • Static Control: Use an ionizing bar during weighing to prevent "flying powder" caused by static charge, which is common with heterocyclic organic solids.

Operational Workflows (Visualized)

Workflow 1: PPE Selection Logic

This decision tree ensures you select the correct gear based on the physical state and solvent system.

PPE_Selection Start Start: Handling 2-(4-methoxyphenyl)-1H-quinazolin-4-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Liquid) State->Solution Action_Solid PROTOCOL A: Fume Hood + N95 Backup Double Nitrile Gloves Solid->Action_Solid Dust Hazard SolventCheck Solvent Type? Solution->SolventCheck Standard Standard Solvent (Water/Ethanol) SolventCheck->Standard Permeating Permeating Solvent (DMSO/DMF) SolventCheck->Permeating Action_Std_Sol PROTOCOL B: Fume Hood Double Nitrile (Change on Splash) Standard->Action_Std_Sol Action_DMSO PROTOCOL C (CRITICAL): Laminate Gloves (Silver Shield) OR Double Nitrile (Change <1 min) Permeating->Action_DMSO High Skin Absorption Risk

Figure 1: Decision logic for selecting PPE based on physical state and carrier solvent risks.

Workflow 2: Safe Doffing (Decontamination)

Improper removal of PPE is a leading cause of secondary exposure.

Doffing_Sequence Step1 1. Solvent Wipe (Wipe outer gloves while in hood) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for stains/tears) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves (Do not touch skin with outer surface) Step4->Step5 Step6 6. Wash Hands (Soap + Water, 20s) Step5->Step6

Figure 2: Sequential doffing protocol to prevent cross-contamination.

Decontamination & Disposal Plan

Surface Decontamination

Quinazolinones are stable organic molecules. Simple water will not deactivate them.

  • Solubilize: Wipe surfaces with 70% Ethanol or Isopropanol first to lift the organic residue.

  • Surfactant Wash: Follow with a soap/water scrub to remove residues.

  • Verification: For high-potency areas, use a UV lamp (365nm). Many quinazolinones are fluorescent; a glowing residue indicates incomplete cleaning.

Disposal[2][3]
  • Solid Waste: Dispose of contaminated gloves and paper towels in Hazardous Waste (Solid) bins labeled "Toxic Organic."

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).

  • Do not pour down the drain.[1] The compound is toxic to aquatic life with long-lasting effects [3].[2]

Emergency Response

  • Eye Contact: Flush for 15 minutes. Note: If the compound was in DMSO, flush for 20+ minutes as DMSO causes the eye tissues to absorb the drug faster.

  • Skin Contact:

    • Dry Powder: Brush off gently, then wash with soap/water.

    • DMSO Solution: Do not scrub. Scrubbing increases blood flow and absorption. Rinse gently with copious water for 15 minutes.[3][1][2]

References

  • National Institutes of Health (NIH). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed Central. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules.[4][5][6][7][8][9] Available at: [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinazolin-4-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxyphenyl)-1H-quinazolin-4-one
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